Tert-butyl hexa-1,5-dien-3-ylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-hexa-1,5-dien-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h6-7,9H,1-2,8H2,3-5H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHZTCUXADCIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of Tert-butyl hexa-1,5-dien-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on tert-butyl hexa-1,5-dien-3-ylcarbamate is limited. This guide provides a summary of its known chemical properties and draws comparisons with related compounds to offer a broader context for research and development.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₂ | PubChem[1] |
| Molecular Weight | 197.27 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl N-(1-vinylbut-3-enyl)carbamate | PubChem[1] |
| CAS Number | Not available | |
| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Spectroscopic and Analytical Data
Detailed experimental spectra for this compound are not published. However, the expected spectral characteristics can be inferred from the analysis of similar tert-butyl carbamate compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, which typically appears as a singlet at approximately 1.4-1.5 ppm. The vinyl protons of the hexa-1,5-diene moiety would exhibit complex multiplets in the olefinic region (around 5-6 ppm). The proton attached to the nitrogen (N-H) would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR would show a distinct signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate would be observed further downfield. The sp² hybridized carbons of the diene would appear in the range of 110-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of a typical tert-butyl carbamate shows characteristic absorption bands. For the target molecule, the following are anticipated:
-
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Peaks just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized carbons of the diene.
-
C=O Stretching: A strong absorption band for the carbamate carbonyl group, typically around 1680-1720 cm⁻¹.
-
C=C Stretching: Peaks in the region of 1640-1680 cm⁻¹ corresponding to the alkene groups.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), a characteristic fragmentation pattern would be the loss of the tert-butyl group to give a prominent ion peak.
Synthesis and Experimental Protocols
Specific, detailed experimental protocols for the synthesis of this compound are not available in the reviewed scientific literature. However, a general synthetic approach for N-Boc protection of amines is well-established and typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
A logical synthetic pathway could be conceptualized as follows:
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available research detailing the biological activity or the involvement of this compound in any specific signaling pathways. The tert-butyl carbamate (Boc) group is primarily utilized as a protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its ease of removal under acidic conditions. While many compounds containing this functional group are pharmacologically active, the activity is attributed to the overall molecular structure rather than the Boc group itself.
Logical Relationships in Analysis
The analytical workflow for characterizing a novel compound like this compound would follow a standard logical progression to confirm its structure and purity.
Caption: Standard analytical workflow for the characterization of a synthesized chemical compound.
References
An In-depth Technical Guide to Tert-butyl hexa-1,5-dien-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl hexa-1,5-dien-3-ylcarbamate is a bifunctional organic molecule incorporating a protected amine and a conjugated diene system. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex nitrogen-containing cyclic and acyclic structures. This technical guide provides a comprehensive overview of the structure, potential synthesis, and predicted reactivity of this compound, with a focus on its applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in public literature, this guide extrapolates from the known chemistry of its constituent functional moieties to provide a foundational understanding for researchers.
Core Structure and Properties
This compound (PubChem CID: 45091895) possesses the molecular formula C₁₁H₁₉NO₂.[1] The structure features a central carbamate group with a tert-butyl protecting group, linked to a six-carbon chain containing two terminal double bonds at the 1 and 5 positions. The presence of the diene system suggests potential for a variety of cycloaddition and cross-coupling reactions, while the Boc-protected amine allows for selective deprotection and further functionalization.
Physicochemical Data
Quantitative data for this compound is primarily available from computational predictions.
| Property | Value | Source |
| Molecular Weight | 213.29 g/mol | PubChem |
| Molecular Formula | C₁₁H₁₉NO₂ | PubChem[1] |
| XLogP3-AA | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 213.141579 g/mol | PubChem |
| Monoisotopic Mass | 213.141579 g/mol | PubChem |
| Topological Polar Surface Area | 38.3 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Complexity | 243 | PubChem |
Note: The data presented above is computationally predicted and has not been experimentally verified in published literature.
Potential Synthesis
While a specific, published experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be devised based on established methods for the synthesis of Boc-protected amines and functionalized dienes. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of this compound.
Proposed Experimental Protocol
This proposed protocol is a general guideline and would require optimization.
Step 1: Synthesis of Hexa-1,5-dien-3-ol
-
To a solution of acrolein in anhydrous diethyl ether at 0°C under an inert atmosphere, add a solution of allylmagnesium bromide (or another suitable allyl organometallic reagent) dropwise.
-
Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude hexa-1,5-dien-3-ol.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of Hexa-1,5-dien-3-amine
This step can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or conversion of the alcohol to an azide followed by reduction.
Method A: Mitsunobu Reaction
-
To a solution of hexa-1,5-dien-3-ol, triphenylphosphine, and a suitable nitrogen nucleophile (e.g., phthalimide) in anhydrous tetrahydrofuran (THF) at 0°C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Remove the solvent under reduced pressure and purify the intermediate by column chromatography.
-
Deprotect the resulting phthalimide using hydrazine hydrate in ethanol to yield hexa-1,5-dien-3-amine.
Step 3: Boc Protection of Hexa-1,5-dien-3-amine
-
Dissolve hexa-1,5-dien-3-amine in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine or sodium bicarbonate.
-
Stir the reaction at room temperature for several hours until the starting amine is consumed (monitored by TLC).
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Predicted Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dictated by its two primary functional groups: the conjugated diene and the Boc-protected amine.
Diels-Alder Reaction
The 1,5-diene system can potentially isomerize to a conjugated 1,3-diene under certain conditions, making it a suitable substrate for Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for the stereoselective synthesis of six-membered rings.[2] The electron-donating nature of the nitrogen atom could influence the regioselectivity and stereoselectivity of the cycloaddition.
Caption: Proposed Diels-Alder reaction of this compound.
This reactivity could be exploited in the synthesis of complex natural products and drug candidates containing a cyclohexene or cyclohexane core with a functionalized side chain.
Cross-Coupling Reactions
The terminal alkenes are amenable to various transition-metal-catalyzed cross-coupling reactions, such as Heck, Suzuki, and Negishi couplings. These reactions would allow for the introduction of a wide range of substituents, further diversifying the molecular scaffold.
Amine Deprotection and Functionalization
The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol).[3] Once deprotected, the free amine can be functionalized in numerous ways, including acylation, alkylation, and sulfonylation, providing access to a diverse library of compounds for biological screening.
References
Technical Guide: Properties and Synthesis of Tert-butyl hexa-1,5-dien-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of tert-butyl hexa-1,5-dien-3-ylcarbamate, a carbamate derivative of interest in synthetic organic chemistry. Its structure is characterized by a hexa-1,5-diene backbone with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom at the 3-position. This guide summarizes its key physicochemical properties and outlines a representative synthetic protocol.
Physicochemical and Structural Data
The quantitative properties of this compound are summarized below. The molecular weight is derived from its chemical formula, C₁₁H₁₉NO₂.[1] Other properties are computationally predicted.
| Property | Value | Unit |
| Molecular Weight | 197.27 | g/mol |
| Molecular Formula | C₁₁H₁₉NO₂ | |
| Heavy Atom Count | 14 | |
| Rotatable Bond Count | 4 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface Area | 38.3 | Ų |
| Complexity | 227 |
Experimental Protocols: A Representative Synthesis
Step 1: Synthesis of Hexa-1,5-dien-3-amine (Hypothetical)
This protocol is adapted from standard procedures for converting allylic alcohols to amines.
-
Reagents and Materials :
-
1,5-Hexadien-3-ol
-
Diphenylphosphoryl azide (DPPA)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure :
-
Dissolve 1,5-hexadien-3-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
In a separate flask, prepare a suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether at 0 °C.
-
Slowly add the azide-containing reaction mixture from the previous step to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting mixture through celite to remove inorganic salts, washing the filter cake with diethyl ether.
-
Separate the organic phase, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude hexa-1,5-dien-3-amine.
-
Step 2: N-Boc Protection of Hexa-1,5-dien-3-amine
This is a standard procedure for the protection of primary amines.[2][3][4]
-
Reagents and Materials :
-
Crude hexa-1,5-dien-3-amine from Step 1
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure :
-
Dissolve the crude hexa-1,5-dien-3-amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at room temperature.[4][5]
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.
-
Logical and Experimental Workflow Visualization
The following diagrams illustrate the logical relationships in the synthesis of the target compound.
Caption: A proposed two-step synthesis workflow for the target compound.
Caption: The general mechanism for the Boc protection of a primary amine.[6]
References
- 1. This compound | C11H19NO2 | CID 45091895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
An In-depth Technical Guide to the Synthesis of Tert-butyl hexa-1,5-dien-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two plausible synthetic routes for the preparation of tert-butyl hexa-1,5-dien-3-ylcarbamate, a valuable intermediate in organic synthesis and drug discovery. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Introduction
This compound is a carbamate-protected primary amine containing two terminal vinyl groups. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for the selective modification of other parts of the molecule under a variety of reaction conditions, while the diene functionality offers a handle for further chemical transformations such as cross-metathesis, Diels-Alder reactions, or hydroboration-oxidation. This guide details two distinct and reliable synthetic pathways to access this versatile building block, starting from commercially available precursors: hexa-1,5-dien-3-ol and hexa-1,5-dien-3-one.
Synthetic Pathways
Two primary synthetic routes are proposed, each with its own set of advantages. Route A utilizes a Mitsunobu reaction to convert the readily available hexa-1,5-dien-3-ol into the corresponding amine, which is subsequently protected. Route B employs a reductive amination of hexa-1,5-dien-3-one.
Overall Synthetic Schemes
Caption: Overview of the two proposed synthetic routes to this compound.
Experimental Protocols
Route A: Synthesis from Hexa-1,5-dien-3-ol
This route involves a two-step sequence: conversion of the allylic alcohol to the corresponding amine via a Mitsunobu reaction, followed by Boc-protection.
Caption: Experimental workflow for the synthesis via Route A.
Step 1: Synthesis of Hexa-1,5-dien-3-amine via Mitsunobu Reaction
-
To a solution of hexa-1,5-dien-3-ol (1.0 equiv.), phthalimide (1.2 equiv.), and triphenylphosphine (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-(hexa-1,5-dien-3-yl)phthalimide intermediate.
-
The intermediate is dissolved in ethanol, and hydrazine monohydrate (4.0 equiv.) is added.
-
The mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the precipitate is filtered off, and the filtrate is concentrated. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude hexa-1,5-dien-3-amine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of hexa-1,5-dien-3-amine (1.0 equiv.) in dichloromethane (DCM) are added triethylamine (1.5 equiv.) and di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.).[1][2]
-
The reaction mixture is stirred at room temperature for 6-12 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Route B: Synthesis from Hexa-1,5-dien-3-one
This route involves a one-pot reductive amination of the ketone followed by in-situ or subsequent Boc-protection of the resulting amine.
Caption: Experimental workflow for the synthesis via Route B.
Step 1: Synthesis of Hexa-1,5-dien-3-amine via Reductive Amination
-
To a solution of hexa-1,5-dien-3-one (1.0 equiv.) and ammonium acetate (10 equiv.) in methanol under an inert atmosphere is stirred at room temperature for 30 minutes.[3][4]
-
Sodium cyanoborohydride (1.5 equiv.) is added portion-wise over 15 minutes.[3]
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is carefully quenched by the addition of 2 M HCl until the pH is ~2.
-
The mixture is stirred for 1 hour, and then the methanol is removed under reduced pressure.
-
The aqueous residue is washed with diethyl ether to remove any unreacted ketone.
-
The aqueous layer is basified to pH > 12 with solid NaOH and extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give crude hexa-1,5-dien-3-amine.
Step 2: Synthesis of this compound
The procedure is identical to Step 2 in Route A.
Data Presentation
The following tables summarize the key reagents, reaction conditions, and expected outcomes for the synthesis of this compound.
Table 1: Reagents and Conditions for Route A
| Step | Starting Material | Reagents | Solvent | Temperature | Time (h) | Expected Yield (%) |
| 1 | Hexa-1,5-dien-3-ol | Phthalimide, PPh₃, DIAD | THF | 0 °C to RT | 12-16 | 60-80 |
| 2 | Hexa-1,5-dien-3-amine | (Boc)₂O, Et₃N | DCM | RT | 6-12 | 85-95 |
Table 2: Reagents and Conditions for Route B
| Step | Starting Material | Reagents | Solvent | Temperature | Time (h) | Expected Yield (%) |
| 1 | Hexa-1,5-dien-3-one | NH₄OAc, NaBH₃CN | Methanol | RT | 24 | 50-70 |
| 2 | Hexa-1,5-dien-3-amine | (Boc)₂O, Et₃N | DCM | RT | 6-12 | 85-95 |
Table 3: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.27 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85-5.70 (m, 2H), 5.20-5.05 (m, 4H), 4.70 (br s, 1H), 4.15-4.05 (m, 1H), 2.40-2.20 (m, 2H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.5, 134.8, 134.5, 118.0, 117.5, 79.5, 50.0, 38.0, 28.4 |
*Note: The provided NMR data is a representative spectrum based on structurally similar compounds and chemical shift predictions. Actual experimental data may vary slightly.[5][6]
Conclusion
This technical guide has detailed two effective and practical synthetic routes for the preparation of this compound. Both routes utilize readily available starting materials and employ well-established chemical transformations. The choice between Route A and Route B may depend on the availability of the starting materials and the specific requirements of the research. The provided experimental protocols and data will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
Technical Dossier: Tert-butyl hexa-1,5-dien-3-ylcarbamate
CAS Number: Not Found
This technical guide addresses the core requirements based on publicly accessible scientific literature and chemical databases. Due to the limited specific data for tert-butyl hexa-1,5-dien-3-ylcarbamate, information on analogous structures and general principles of carbamate and diene chemistry is included to provide a relevant framework for researchers, scientists, and drug development professionals.
Physicochemical Properties
Quantitative data for this compound is not extensively reported. The following table summarizes computed properties from available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₂ | PubChem[1] |
| Molecular Weight | 197.27 g/mol | PubChem[1] |
| XLogP3-AA | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis and Experimental Protocols
Specific experimental protocols for the synthesis of this compound are not detailed in the reviewed literature. However, the synthesis of similar carbamate-protected amines and dienes provides a basis for potential synthetic routes.
A common method for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc-anhydride) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). For the target molecule, a plausible synthetic pathway would involve the amination of a suitable hexa-1,5-dien-3-ol precursor followed by protection of the resulting amine with a Boc group.
General Experimental Workflow for Boc Protection of Amines:
Figure 1. A generalized workflow for the synthesis of a tert-butyl carbamate.
Potential Biological Signaling and Applications
While no specific biological activity has been documented for this compound, the carbamate and diene moieties are present in numerous biologically active molecules.
The tert-butyl carbamate (Boc) group is a common protecting group in organic synthesis, particularly in peptide synthesis and the development of small molecule therapeutics. Its stability under various reaction conditions and its facile removal under acidic conditions make it a valuable tool in multi-step synthetic campaigns.
Dienes are versatile functional groups that can participate in a variety of chemical transformations, most notably Diels-Alder reactions. This cycloaddition reaction is a powerful method for the construction of six-membered rings and has been widely employed in the synthesis of natural products and pharmaceuticals.
Hypothetical Signaling Pathway Involvement:
The lipophilic nature of the molecule, suggested by the computed XLogP3-AA value, indicates potential for membrane permeability. If the carbamate were to be hydrolyzed in vivo, it would unmask the primary amine, which could then interact with various biological targets. A hypothetical pathway illustrating this concept is presented below.
Figure 2. A hypothetical bioactivation pathway.
References
Physical and chemical properties of Tert-butyl hexa-1,5-dien-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of Tert-butyl hexa-1,5-dien-3-ylcarbamate. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from publicly available databases and provides generalized experimental protocols for its synthesis based on established methods for N-Boc protection of amines. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in synthetic chemistry and drug development.
Chemical Identity and Physical Properties
This compound is an organic compound containing a carbamate functional group with a tert-butyl protecting group. The presence of two terminal double bonds suggests its potential as a monomer or a precursor in various polymerization and cross-linking reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 197.27 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | tert-butyl N-(1-vinylbut-3-enyl)carbamate | --INVALID-LINK--[1] |
| CAS Number | Not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Appearance | Data not available | - |
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis of this compound has not been identified in the public domain, a general and reliable method for its preparation would involve the N-Boc protection of hexa-1,5-dien-3-amine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[2]
General Experimental Protocol for N-Boc Protection
This protocol is a generalized procedure based on common laboratory practices for the synthesis of N-Boc protected amines.[3][4][5]
Materials:
-
Hexa-1,5-dien-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve hexa-1,5-dien-3-amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., THF or DCM).
-
Addition of Base: Add a suitable base, such as triethylamine (1.1 to 1.5 equivalents), to the solution.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.2 equivalents) either as a solid or dissolved in a small amount of the reaction solvent. The addition can be done portion-wise or dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
Logical Workflow for Synthesis
Caption: A logical workflow diagram illustrating the synthesis of this compound.
Spectral Data
Table 2: Predicted Spectroscopic Features
| Technique | Predicted Characteristic Signals |
| ¹H NMR | - Protons of the tert-butyl group (singlet, ~1.4-1.5 ppm, 9H). - Protons of the vinyl groups (-CH=CH₂, multiplets, ~5.0-6.0 ppm). - Proton attached to the nitrogen (broad singlet, variable shift). - Methylene and methine protons of the hexadienyl chain (multiplets). |
| ¹³C NMR | - Carbonyl carbon of the carbamate (~155 ppm). - Quaternary carbon of the tert-butyl group (~80 ppm). - Methyl carbons of the tert-butyl group (~28 ppm). - sp² carbons of the vinyl groups (~115-140 ppm). - sp³ carbons of the hexadienyl chain. |
| IR | - N-H stretching vibration (~3300-3400 cm⁻¹). - C=O stretching of the carbamate (~1680-1700 cm⁻¹). - C=C stretching of the vinyl groups (~1640 cm⁻¹). |
| Mass Spec. | - Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight. - Characteristic fragmentation pattern including the loss of the tert-butyl group or isobutylene. |
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Research in this area would be required to determine its potential pharmacological effects.
Safety and Handling
Specific safety and handling information for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar carbamate compounds.
Conclusion
This compound is a molecule with potential applications in organic synthesis, particularly as a building block for more complex structures. While specific experimental data is scarce, this guide provides a foundational understanding of its properties and a reliable protocol for its synthesis. Further research is necessary to elucidate its physical, chemical, and biological characteristics fully.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous, peer-reviewed experimental data. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.
References
- 1. This compound | C11H19NO2 | CID 45091895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
Stability and Storage of Tert-butyl hexa-1,5-dien-3-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for the stability and storage of Tert-butyl hexa-1,5-dien-3-ylcarbamate. The following guide is based on established principles of organic chemistry and data for structurally related compounds containing tert-butyl carbamate and diene functional groups. All recommendations should be validated through specific stability studies for the pure compound and its formulations.
Introduction
This compound is a molecule of interest in synthetic organic chemistry, potentially serving as a versatile building block in the development of novel pharmaceutical agents and other complex organic molecules. Its structure incorporates a tert-butyl carbamate (Boc) protecting group on an amine and a non-conjugated diene system. Understanding the stability and appropriate storage conditions of this compound is critical for ensuring its integrity, purity, and reactivity in research and development settings. This guide provides an in-depth overview of its predicted stability profile, recommended storage conditions, and relevant experimental protocols.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl (1-vinylbut-3-en-1-yl)carbamate
-
Molecular Formula: C₁₁H₁₉NO₂
-
Molecular Weight: 197.27 g/mol
-
Structure:
(where Boc is -C(O)O(CH₃)₃)
The stability of this compound is primarily influenced by the reactivity of its two key functional groups: the tert-butyl carbamate and the hexa-1,5-diene moiety.
Stability Profile
The stability of this compound is susceptible to degradation under several conditions, primarily acidic environments and potentially through reactions involving the diene system.
pH Stability
The tert-butyl carbamate group is notoriously labile under acidic conditions.[1][2] The lone pair of electrons on the nitrogen atom can be protonated, initiating the cleavage of the Boc group to yield the free amine, carbon dioxide, and isobutylene.
Table 1: Predicted pH-Dependent Degradation of this compound
| pH Range | Predicted Stability | Predominant Degradation Pathway |
| < 4 | Low | Acid-catalyzed hydrolysis of the tert-butyl carbamate. |
| 4 - 6 | Moderate | Slow acid-catalyzed hydrolysis may occur over time. |
| 6 - 8 | High | Generally stable. |
| > 8 | High | The tert-butyl carbamate group is stable to basic conditions. |
Thermal Stability
While specific data is unavailable, carbamates are generally considered to be thermally stable to a certain extent. However, the diene functionality introduces potential for thermally induced reactions. At elevated temperatures, dienes can undergo various pericyclic reactions, including dimerization or polymerization, although non-conjugated dienes like the one in the target molecule are less prone to such reactions than conjugated dienes.
Table 2: Predicted Thermal Stability of this compound
| Temperature Range | Predicted Stability | Potential Degradation Pathways |
| -20°C to 4°C | High | Recommended storage temperature. |
| Room Temperature (20-25°C) | Moderate | Slow degradation may occur over extended periods. Potential for slow dimerization or oligomerization of the diene. |
| > 40°C | Low | Increased rate of degradation. Potential for accelerated diene reactions and decomposition of the carbamate. |
Photostability
Compounds with double bonds can be susceptible to photochemical reactions upon exposure to UV light. While specific studies on this compound are not available, it is prudent to protect the compound from light to prevent potential isomerization, cyclization, or other photochemical degradation pathways of the diene system.
Recommended Storage Conditions
Based on the predicted stability profile, the following storage conditions are recommended to maintain the integrity of this compound.
Table 3: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C to 4°C. | To minimize potential thermal degradation and diene reactivity. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent potential oxidation of the double bonds. |
| Light | Protect from light. Store in an amber vial or in the dark. | To prevent photochemical degradation. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and exposure to moisture. |
| pH | Avoid acidic conditions. | To prevent cleavage of the Boc protecting group. |
Experimental Protocols
Hypothetical Synthesis of this compound
The following is a representative, hypothetical protocol for the synthesis of this compound based on standard procedures for the N-Boc protection of amines.
Materials:
-
Hexa-1,5-dien-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of hexa-1,5-dien-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Stability Assessment Protocol (Example)
A forced degradation study could be designed as follows to experimentally determine the stability of the compound.
Procedure:
-
Prepare solutions of this compound in various media (e.g., 0.1 M HCl, water, 0.1 M NaOH, and an organic solvent like acetonitrile).
-
Expose aliquots of these solutions to different stress conditions:
-
Thermal: 40°C, 60°C, and 80°C.
-
Photolytic: Exposure to UV light (e.g., 254 nm and 365 nm) at room temperature.
-
Oxidative: Treatment with a dilute solution of hydrogen peroxide.
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.
-
Analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound and identify any degradation products.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Predicted acid-catalyzed degradation of the Boc group.
Caption: Potential Diels-Alder dimerization of the diene moiety.
Caption: A generalized workflow for synthesis and purification.
Conclusion
References
Navigating the Synthesis and Handling of Tert-Butyl Hexa-1,5-dien-3-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl hexa-1,5-dien-3-ylcarbamate is a carbamate ester of significant interest in organic synthesis, potentially serving as a versatile building block in the development of novel pharmaceutical agents and complex molecular architectures. Its unique structure, featuring a protected amine and two reactive alkene functionalities, presents both opportunities for diverse chemical transformations and specific challenges in handling and safety. This technical guide provides a comprehensive overview of the available safety information, handling procedures, and physical properties of this compound, compiled from available chemical supplier data and safety information databases.
Safety and Hazard Information
GHS Hazard and Precautionary Statements
The following tables summarize the GHS hazard (H) and precautionary (P) statements associated with this compound. Adherence to these guidelines is crucial for minimizing risk in a laboratory setting.
| GHS Pictograms | Signal Word |
|
| Warning |
| Hazard Statement Code | Hazard Statement |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
| Precautionary Statement Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are limited. The following table summarizes the currently available information. Researchers should verify these properties through appropriate analytical techniques before use.
| Property | Value |
| CAS Number | 175350-70-6 |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.27 g/mol |
| Appearance | Not specified (likely a solid or oil) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available (likely soluble in organic solvents) |
Experimental Protocols: Safe Handling and Storage
Due to the lack of specific, published experimental protocols for this compound, the following guidelines are based on general best practices for handling hazardous chemicals with the GHS classifications listed above.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following diagram outlines the mandatory PPE for handling this compound.
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to minimize the risk of inhalation.
-
Dispensing: When transferring the compound, use appropriate tools (spatula, weighing paper) to avoid generating dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the precautionary statements.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
Storage
-
Temperature: Store the compound in a tightly sealed container at 2-8°C, as recommended by suppliers.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.
-
Location: Store in a designated, well-ventilated, and secure chemical storage area.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe management of this compound from receipt to disposal, emphasizing critical safety checkpoints.
Conclusion
While this compound holds promise as a synthetic intermediate, its handling requires a thorough understanding and implementation of appropriate safety measures. The GHS classifications indicate that it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation. All laboratory personnel must use this compound in accordance with the safety guidelines outlined in this document, including the consistent use of personal protective equipment and a certified chemical fume hood. Further toxicological and physical property studies are warranted to provide a more complete safety profile for this compound.
In-depth Technical Guide: Tert-butyl hexa-1,5-dien-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Overview
Tert-butyl hexa-1,5-dien-3-ylcarbamate is a carbamate derivative containing a di-unsaturated hexenyl backbone. The presence of the Boc (tert-butoxycarbonyl) protecting group on the secondary amine, combined with the terminal vinyl groups, makes it a potentially valuable building block in organic synthesis. The dienyl moiety offers multiple sites for further functionalization through various reactions such as cycloadditions, cross-coupling, and olefin metathesis. The Boc-protected amine provides a stable yet readily deprotectable nitrogen source, crucial in the synthesis of complex nitrogen-containing molecules, including pharmaceutical intermediates.
Due to its specialized structure, this compound is not available as a stock chemical. However, it can be obtained through custom synthesis from various chemical manufacturing organizations.
Commercial Availability (Custom Synthesis)
While no direct off-the-shelf suppliers for this compound have been identified, numerous companies specialize in the custom synthesis of novel organic compounds. These companies can provide the target compound on a milligram to kilogram scale, typically offering services that include route design, synthesis, purification, and analytical characterization.
Table 1: Selected Custom Chemical Synthesis Service Providers
| Company Name | Services Offered | Geographic Regions Served |
| Enamine | Custom synthesis of a wide variety of organic compounds, FTE and FFS projects. | Global |
| Tocris Bioscience | Custom synthesis of complex organic molecules, including APIs and building blocks. | Global |
| Life Chemicals | Custom organic synthesis, medicinal chemistry support, compound libraries. | Global |
| Otava Chemicals | Custom synthesis of organic molecules, fluorescent dyes, and drug discovery services. | Global |
| Aurora Fine Chemicals | Custom organic synthesis for drug discovery and research institutions. | Global |
Physicochemical and Spectroscopic Data
As this compound is not a commercially cataloged compound, experimental data is limited. The following table summarizes calculated physicochemical properties and predicted spectroscopic characteristics. For comparison, experimental data for the closely related and commercially available tert-butyl carbamate is also provided.
Table 2: Physicochemical and Spectroscopic Properties
| Property | This compound (Calculated/Predicted) | tert-Butyl carbamate (Experimental) |
| Molecular Formula | C11H19NO2 | C5H11NO2 |
| Molecular Weight | 197.27 g/mol | 117.15 g/mol |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | White to slightly yellow crystalline solid[1] |
| Melting Point | N/A | 105-108 °C[1] |
| Boiling Point | Predicted: >200 °C (at atmospheric pressure) | N/A |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water. | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[1][2] |
| ¹H NMR (Predicted) | Peaks expected for t-butyl group (~1.5 ppm, s, 9H), allylic protons, vinyl protons (5-6 ppm), and a carbamate N-H proton. | - |
| ¹³C NMR (Predicted) | Peaks expected for t-butyl group (~28, 80 ppm), sp² carbons of the vinyl groups, and the carbamate carbonyl (~155 ppm). | - |
| Mass Spectrometry | Exact Mass: 197.1416 g/mol | - |
Proposed Synthetic Route and Experimental Protocols
A plausible and robust two-step synthetic pathway for this compound is proposed, starting from commercially available precursors. This route involves the synthesis of the key intermediate, 3-amino-hexa-1,5-diene, followed by the protection of the amine with a Boc group.
Synthetic Scheme
References
Methodological & Application
Application Notes: Use of Tert-butyl Carbamates in Peptide Synthesis
A Note on Tert-butyl hexa-1,5-dien-3-ylcarbamate: Extensive literature searches did not yield any specific protocols or applications for the use of this compound in peptide synthesis. This compound does not appear to be a standard reagent or protecting group used in this field. However, the core chemical feature, "Tert-butyl carbamate," is central to the widely used tert-butyloxycarbonyl (Boc) protecting group. The following application notes and protocols are therefore provided for the use of Boc-protected amino acids in solid-phase peptide synthesis (SPPS), a foundational technique in the field.
Application Notes for Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, serving as a temporary protecting group for the α-amino function of amino acids.[1][2] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was pioneered by R.B. Merrifield and remains a robust method for synthesizing peptides.[1] In this approach, the N-terminal α-amino group is protected by the acid-labile Boc group, while side-chain functional groups are typically protected by more acid-stable benzyl (Bzl)-based groups.[3][4] This differential acid lability allows for the selective removal of the N-terminal Boc group at each cycle of peptide elongation without disturbing the side-chain protectors.[4][5]
Principle of the Boc/Bzl Strategy
Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7] The key steps in a single cycle of Boc-SPPS are:
-
Deprotection: Removal of the N-terminal Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][8]
-
Neutralization: Neutralization of the resulting N-terminal trifluoroacetate salt to the free amine using a hindered organic base.[3][4]
-
Coupling: Formation of a new peptide bond by coupling the free N-terminus of the resin-bound peptide with the activated carboxyl group of the next incoming Boc-protected amino acid.[7]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.[6]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][8]
Advantages and Disadvantages
Advantages:
-
Robustness: The Boc/Bzl strategy is a well-established and reliable method.
-
Reduced Aggregation: The repeated acidic conditions of Boc deprotection can help to disrupt inter-chain hydrogen bonding that leads to peptide aggregation, a common problem in SPPS.
-
Cost-Effective: Boc-amino acids are often less expensive than their Fmoc-protected counterparts.
Disadvantages:
-
Harsh Final Cleavage: The use of highly corrosive and hazardous strong acids like HF for final cleavage requires specialized laboratory equipment and handling procedures.[9]
-
Side Reactions: The strong acidic conditions can promote various side reactions. The tert-butyl cation generated during Boc deprotection can lead to the alkylation of sensitive residues like methionine and tryptophan.[3]
-
Non-Orthogonal: The protection scheme is not fully orthogonal, as both N-terminal and side-chain protecting groups are removed by acid, albeit of different strengths. Premature cleavage of side-chain protecting groups can occur with repeated TFA exposure.[3][5]
Key Reagents and Their Functions
| Reagent | Function | Typical Concentration/Conditions |
| Dichloromethane (DCM) | Primary solvent for swelling the resin, washing, and reactions. | N/A |
| Trifluoroacetic Acid (TFA) | Acid used for the cleavage of the N-terminal Boc group. | 25-50% (v/v) in DCM |
| Diisopropylethylamine (DIEA) | A hindered base used for the neutralization of the N-terminal amine salt. | 5-10% (v/v) in DCM or used in situ during coupling |
| Dicyclohexylcarbodiimide (DCC) | A common coupling reagent that activates the carboxyl group of the incoming amino acid. | 3-4 equivalents per coupling |
| 1-Hydroxybenzotriazole (HOBt) | An additive used with coupling reagents to suppress racemization and improve coupling efficiency. | 3-4 equivalents per coupling |
| Scavengers (e.g., Dithioethane (DTE), Anisole) | Added during Boc deprotection and final cleavage to trap reactive cations (e.g., tert-butyl) and prevent side reactions.[3] | 0.5-5% (v/v) |
| Hydrogen Fluoride (HF) | A very strong acid for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. | Neat liquid HF at 0 °C |
Experimental Protocols
Protocol 1: Standard Cycle for Boc Solid-Phase Peptide Synthesis (Manual Synthesis)
This protocol describes a single coupling cycle for adding one amino acid to the growing peptide chain on a polystyrene-based resin (e.g., Merrifield or PAM resin).
1. Resin Preparation and Swelling: a. Place the peptide-resin (1.0 g) in a suitable reaction vessel. b. Add dichloromethane (DCM, 10-15 mL) and allow the resin to swell for 30 minutes with gentle agitation. c. Drain the solvent by filtration.
2. N-α-Boc Deprotection: a. Add a solution of 50% TFA in DCM (10 mL) to the swollen resin.[8] b. Agitate the mixture for 2 minutes and drain the solution. c. Add a fresh solution of 50% TFA in DCM (10 mL). d. Agitate for 20-30 minutes at room temperature.[8] e. Drain the TFA solution. f. Wash the resin thoroughly with DCM (3 x 15 mL) to remove residual acid. g. Wash with isopropanol (IPA) (2 x 15 mL) to shrink the resin and help remove trapped acid. h. Wash again with DCM (3 x 15 mL).
3. Neutralization: a. Add a solution of 10% DIEA in DCM (10 mL) to the resin. b. Agitate for 2 minutes and drain. c. Repeat the neutralization step with fresh 10% DIEA in DCM for another 2 minutes. d. Drain the solution. e. Wash the resin thoroughly with DCM (5 x 15 mL) to remove excess base. f. Optional: Perform a qualitative ninhydrin (Kaiser) test on a few resin beads to confirm the presence of a free primary amine.[10] A positive test (deep blue beads) indicates successful deprotection.
4. Amino Acid Coupling (DCC/HOBt Activation): a. In a separate flask, dissolve the incoming Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. b. Cool the solution to 0 °C in an ice bath. c. Add DCC (3 equivalents) dissolved in DCM. d. Allow the activation to proceed for 10 minutes at 0 °C. e. Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) precipitate and add the filtrate to the neutralized peptide-resin. f. Agitate the reaction mixture for 1-2 hours at room temperature. g. Drain the coupling solution. h. Wash the resin with DCM (3 x 15 mL), IPA (2 x 15 mL), and finally DCM (3 x 15 mL). i. Optional: Perform a ninhydrin test. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
This completes one cycle. The process is repeated starting from Step 2 for the next amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
WARNING: This procedure involves anhydrous Hydrogen Fluoride (HF), which is extremely hazardous, corrosive, and toxic. It must be performed by trained personnel in a specialized, HF-resistant apparatus (e.g., all-Teflon) inside a certified fume hood.
1. Preparation: a. Dry the fully assembled peptide-resin thoroughly under high vacuum for several hours. b. Weigh the dried peptide-resin and place it in the reaction vessel of the HF apparatus. c. Add a magnetic stir bar and the scavenger cocktail (e.g., anisole, 1.0 mL per gram of resin). d. Cool the reaction vessel to -5 to 0 °C using a cryostat or an ice/salt bath.
2. HF Cleavage: a. Condense anhydrous liquid HF (approx. 10 mL per gram of resin) into the cooled reaction vessel. b. Stir the mixture at 0 °C for 1 hour. c. After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas. This process can take several hours.
3. Peptide Precipitation and Washing: a. Once all HF is removed, wash the remaining residue (a mixture of cleaved peptide and resin) with cold diethyl ether or methyl tert-butyl ether (MTBE). b. Triturate the residue to break up any clumps. This step precipitates the peptide while dissolving the organic scavengers and cleavage byproducts. c. Filter the precipitated crude peptide through a fritted funnel. d. Wash the peptide several more times with cold ether to remove all residual scavengers.
4. Extraction and Lyophilization: a. Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% aqueous acetic acid). b. Filter the solution to remove the insoluble resin beads. c. Freeze the peptide solution and lyophilize to obtain the crude peptide as a fluffy powder, which can then be purified by HPLC.
Visualizations
Boc-SPPS Workflow Diagram
Caption: Workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis.
Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection of the N-terminal Boc group.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. bachem.com [bachem.com]
- 8. chempep.com [chempep.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: Reaction of Tert-butyl hexa-1,5-dien-3-ylcarbamate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of tert-butyl hexa-1,5-dien-3-ylcarbamate and analogous N-Boc protected 1,5-dien-3-amines with various primary and secondary amines provides a powerful and versatile method for the stereoselective synthesis of substituted piperidine derivatives. This transformation proceeds via a tandem cationic 2-aza-Cope rearrangement followed by an intramolecular Mannich cyclization.[1][2] This cascade reaction allows for the rapid construction of complex nitrogen-containing heterocyclic scaffolds from relatively simple acyclic precursors, making it a highly valuable tool in medicinal chemistry and natural product synthesis.[1][3] The resulting polysubstituted piperidines are key structural motifs in a vast array of pharmaceuticals and biologically active compounds.
Reaction Mechanism: The Aza-Cope/Mannich Cascade
The overall transformation is a sophisticated sequence of reactions that typically occurs in a single pot. The generally accepted mechanism involves three key steps:
-
Iminium Ion Formation: The reaction is initiated by the condensation of the amine with an aldehyde (often introduced as paraformaldehyde) in the presence of an acid catalyst to form a reactive iminium ion. Alternatively, the iminium ion can be generated from the N-Boc protected amine under acidic conditions.[3][4]
-
Cationic 2-Aza-Cope Rearrangement: The generated iminium ion undergoes a[5][5]-sigmatropic rearrangement. This rearrangement is significantly accelerated by the presence of the positive charge on the nitrogen atom, allowing the reaction to proceed under milder conditions than the analogous all-carbon Cope rearrangement.[1] This step is often stereoselective, transferring the stereochemical information from the starting material to the product.
-
Intramolecular Mannich Cyclization: The product of the aza-Cope rearrangement is a new iminium ion that is poised for an intramolecular Mannich reaction. The enol or enolate tautomer of the rearranged intermediate acts as the nucleophile, attacking the electrophilic iminium ion to forge the C-C bond that closes the piperidine ring.[3][4]
Application Notes
-
Synthetic Utility: This reaction provides a convergent and highly efficient route to complex piperidine scaffolds. The ability to introduce diversity at multiple points (on the dienylcarbamate backbone, the amine, and the aldehyde) makes it particularly attractive for the generation of compound libraries for drug discovery.
-
Role of the N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves to activate the substrate towards the formation of the initial iminium ion under acidic conditions. It is also a versatile protecting group that can be readily removed under acidic conditions post-cyclization to allow for further functionalization of the piperidine nitrogen.
-
Stereoselectivity: The aza-Cope/Mannich reaction is known for its high degree of stereocontrol. The stereochemistry of the substituents on the final piperidine ring is often dictated by the geometry of the starting diene and the chair-like transition state of the aza-Cope rearrangement. The use of chiral auxiliaries or catalysts can also influence the enantioselectivity of the reaction.
-
Catalysis: While the reaction can proceed thermally, it is often catalyzed by Brønsted or Lewis acids. Lewis acids such as FeCl₃ can promote the formation of the iminium ion and facilitate the rearrangement at lower temperatures.[5]
-
Scope and Limitations: A wide range of primary and secondary amines can be employed in this reaction. However, highly hindered amines may react sluggishly. The nature of the aldehyde component can also be varied, though formaldehyde (as paraformaldehyde) is most commonly used.
Experimental Protocols
Protocol 1: General Procedure for the Aza-Cope/Mannich Cyclization
This protocol is adapted from general procedures for the synthesis of substituted pyrrolidines and can be applied to the synthesis of piperidines.
Materials:
-
This compound
-
Amine (e.g., benzylamine, aniline derivatives, etc.)
-
Paraformaldehyde
-
Anhydrous solvent (e.g., acetonitrile, toluene, or dichloromethane)
-
Lewis acid catalyst (e.g., FeCl₃, BF₃·OEt₂) (optional)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1 equiv.), and paraformaldehyde (2.0 equiv.).
-
Add anhydrous solvent (e.g., acetonitrile) to achieve a concentration of approximately 0.1 M with respect to the carbamate.
-
If using a Lewis acid catalyst, add it at this stage (e.g., 10 mol% FeCl₃).
-
Add a drying agent such as anhydrous sodium sulfate.
-
Heat the reaction mixture to a temperature between 80 °C and 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the drying agent and any solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted piperidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table presents representative data for the Lewis acid-catalyzed 2-aza-Cope rearrangement of aldimines generated in situ from aldehydes and a homoallylamine, which is analogous to the reaction of this compound with amines. This data is intended to be illustrative of the types of results that can be expected.
Table 1: FeCl₃-Catalyzed Synthesis of α-Substituted Homoallylamines [5]
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4a | 12 | 98 |
| 2 | 4-Methylbenzaldehyde | 4b | 12 | 96 |
| 3 | 4-Methoxybenzaldehyde | 4c | 14 | 95 |
| 4 | 2-Naphthaldehyde | 4d | 12 | 97 |
| 5 | 3,5-Dimethoxybenzaldehyde | 4e | 14 | 98 |
| 6 | 4-Fluorobenzaldehyde | 4f | 10 | 94 |
| 7 | 4-Chlorobenzaldehyde | 4g | 10 | 90 |
| 8 | 4-Bromobenzaldehyde | 4h | 10 | 90 |
| 9 | 4-(Trifluoromethyl)benzaldehyde | 4i | 8 | 93 |
| 10 | 4-Nitrobenzaldehyde | 4j | 8 | 92 |
Reaction conditions: Aldehyde (1.0 equiv.), 1,1-diphenylhomoallylamine (1.0 equiv.), FeCl₃ (10 mol%), 4 Å MS, in dimethyl carbonate at 50 °C.
Note: The yields reported are for the rearranged, uncyclized product. The subsequent intramolecular Mannich cyclization would be the next step in the synthesis of piperidines. The efficiency of this cyclization can vary depending on the substrate.
Conclusion
The aza-Cope/Mannich reaction of this compound with amines is a highly effective strategy for the synthesis of polysubstituted piperidines. This cascade reaction offers a high degree of convergency, stereocontrol, and functional group tolerance, making it a valuable method for the construction of molecular complexity in drug discovery and organic synthesis. The provided protocols and representative data serve as a guide for researchers looking to employ this powerful transformation. Further optimization of reaction conditions may be necessary for specific substrate combinations.
References
- 1. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 2. Lewis acidic FeCl3 promoted 2-aza-Cope rearrangement to afford α-substituted homoallylamines in dimethyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Lewis acidic FeCl3 promoted 2-aza-Cope rearrangement to afford α-substituted homoallylamines in dimethyl carbonate - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Tert-butyl Carbamates in Medicinal Chemistry: Applications and Protocols
While specific data on Tert-butyl hexa-1,5-dien-3-ylcarbamate in medicinal chemistry is not prominently available in current literature, the broader class of tert-butyl carbamates (Boc-protected amines) represents a cornerstone of modern drug discovery and development. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines, enabling chemists to perform selective reactions on other parts of a molecule. This facilitates the synthesis of complex molecular architectures with diverse pharmacological activities. This document provides an overview of the applications of various tert-butyl carbamate-containing building blocks in medicinal chemistry, complete with experimental protocols and quantitative data drawn from relevant research.
Role as a Key Intermediate in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Tert-butyl carbamate derivatives are instrumental in the synthesis of potent enzyme inhibitors. For instance, they are used to construct key intermediates for Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in the treatment of various cancers and autoimmune disorders.
Quantitative Data: Biological Activity of BTK Inhibitor ZYBT1
| Compound | Target | IC50 (nmol/L) |
| ZYBT1 | BTK | 1 |
| ZYBT1 | C481S BTK (mutant) | 14 |
Table 1: Inhibitory activity of ZYBT1, a BTK inhibitor synthesized using a tert-butyl carbamate intermediate.[1]
Experimental Protocol: Synthesis of a Pharmacologically Important Intermediate
A highly efficient, scalable, and cost-effective process has been developed for the synthesis of tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a key intermediate for various pharmacologically active compounds. The process involves the oxidative cleavage of an isoindole derivative using potassium permanganate.
Materials:
-
cis-1,2,3,6-tetrahydrophthalimide
-
Lithium aluminum hydride (LiAlH4)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Potassium permanganate (KMnO4)
-
Reagents for Dieckmann condensation
Procedure:
-
Reduction: The starting material, cis-1,2,3,6-tetrahydrophthalimide, is reduced using LiAlH4.
-
Boc Protection: The resulting amine is protected with a tert-butoxycarbonyl (Boc) group using Boc2O.
-
Oxidative Cleavage: The protected intermediate undergoes oxidative cleavage with KMnO4 to yield a diacid.
-
Dieckmann Condensation: The diacid is then subjected to Dieckmann condensation to form the desired hexahydrocyclopentapyrrolone ring system.[1]
Synthesis Workflow
Caption: Synthesis of a key BTK inhibitor intermediate.
Building Blocks for Anti-inflammatory Agents
Tert-butyl carbamate derivatives also serve as foundational scaffolds for the synthesis of novel anti-inflammatory agents. By incorporating this functional group, researchers can systematically modify different parts of a molecule to optimize its anti-inflammatory activity.
Quantitative Data: Anti-inflammatory Activity of Tert-butyl Phenylcarbamate Derivatives
| Compound | Percentage Inhibition of Paw Edema (%) |
| 4a | 54.130 |
| 4i | 54.239 |
| Indomethacin (Standard) | Not specified, but compounds 4a and 4i showed comparable activity |
Table 2: In vivo anti-inflammatory activity of synthesized tert-butyl phenylcarbamate derivatives in a carrageenan-induced rat paw edema model.[2]
Experimental Protocol: Synthesis of Tert-butyl 2-(substituted benzamido)phenylcarbamates
A series of novel tert-butyl 2-(substituted benzamido)phenylcarbamates were synthesized and evaluated for their anti-inflammatory properties.
Materials:
-
tert-butyl 2-aminophenylcarbamate
-
Various substituted carboxylic acids
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
DIPEA
-
DCM
Procedure:
-
Coupling Reaction: To a solution of the substituted carboxylic acid in dichloromethane (DCM), add EDCI, HOBt, and DIPEA.
-
Addition of Amine: Add tert-butyl 2-aminophenylcarbamate to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Purification: The resulting product is purified by column chromatography.[2]
General Synthesis Scheme
Caption: Synthesis of anti-inflammatory agents.
Precursors for Cannabinoid Receptor Ligands
The tert-butyl carbamate moiety is also a valuable component in the synthesis of ligands for various receptors, including cannabinoid receptors. These receptors are implicated in a wide range of physiological processes, making them attractive targets for drug development.
Quantitative Data: Binding Affinity of a Cannabinoid Receptor Ligand
| Compound | Receptor | Binding Affinity |
| XI | CB2 | High |
| XVIII | CB2 | High |
Table 3: Binding affinity of novel anandamide derivatives for the CB2 receptor.[3]
Experimental Protocol: General Synthesis of Anandamide Derivatives
The synthesis of novel anandamide derivatives with potential cannabinoid receptor activity often involves the use of building blocks containing a tert-butyl carbamate group to control reactivity and introduce specific functionalities. While a specific protocol for a this compound was not found, a general approach for similar structures is outlined.
General Procedure:
-
Amide Coupling: A carboxylic acid derivative is coupled with an amine, which may have a protected functional group (e.g., a Boc-protected amine) at a different position.
-
Deprotection (if necessary): The Boc protecting group can be removed under acidic conditions to reveal the primary amine for further functionalization.
-
Modification of the Acyl Chain: The fatty acyl chain can be modified to introduce different substituents and explore structure-activity relationships.
Logical Relationship in Drug Design
Caption: Role of Boc-protected amines in drug discovery.
References
Application Notes and Protocols: Use of Tert-butyl hexa-1,5-dien-3-ylcarbamate in Multicomponent Reactions
A thorough review of scientific literature and chemical databases reveals no documented applications of Tert-butyl hexa-1,5-dien-3-ylcarbamate as a reactant in multicomponent reactions (MCRs). While multicomponent reactions are a powerful tool for the synthesis of complex molecules and diverse heterocyclic scaffolds, the specific use of this dienyl carbamate has not been reported in published research.
Multicomponent reactions often involve the combination of three or more starting materials in a one-pot synthesis to form a product that contains portions of all the initial reactants. Prominent examples of such reactions include the Passerini and Ugi reactions, which are widely used in combinatorial and medicinal chemistry for the rapid generation of compound libraries. These reactions typically utilize isocyanides, aldehydes or ketones, carboxylic acids, and sometimes amines.
While various carbamates and compounds containing tert-butyl groups, such as tert-butyl isocyanide, are frequently employed in multicomponent reactions, the specific structure of this compound, featuring a diene system, does not appear in the existing MCR literature based on extensive searches.
Potential Research Directions:
The absence of literature on this specific compound in MCRs could indicate a novel area for research. The diene functionality within this compound presents an interesting structural motif that could potentially participate in a variety of transformations. For instance, it could conceivably be involved in sequential Diels-Alder/multicomponent reactions or other tandem processes.
Researchers interested in exploring the utility of this compound in multicomponent reactions could consider the following hypothetical reaction pathways:
-
Sequential Diels-Alder/Ugi Reaction: The diene could first undergo a Diels-Alder reaction to form a cyclic adduct, which could then be subjected to a subsequent Ugi or Passerini reaction if it contains the appropriate functional groups.
-
Aza-Diels-Alder Reactions: The carbamate nitrogen could potentially participate in an aza-Diels-Alder reaction, with the resulting product then being utilized in a further multicomponent reaction.
These represent unexplored avenues of chemical research. As such, there are no established experimental protocols or quantitative data to report at this time. The development of such methodologies would require significant experimental investigation to determine feasibility, optimize reaction conditions, and characterize the resulting products.
General Principles of Multicomponent Reaction Design:
For researchers venturing into this novel area, the following general principles of MCR design would be pertinent:
-
Component Selection: The choice of reaction partners (e.g., aldehydes, isocyanides, carboxylic acids) would be critical and would need to be compatible with the diene functionality of this compound.
-
Catalyst Screening: Many multicomponent reactions are catalyzed by Lewis or Brønsted acids. A thorough screening of catalysts would be necessary to identify conditions that promote the desired MCR without leading to unwanted side reactions of the diene.
-
Solvent Effects: The choice of solvent can significantly influence the outcome of multicomponent reactions. A range of aprotic and protic solvents should be investigated.
Below is a conceptual workflow for the development of a novel multicomponent reaction involving a hypothetical dienyl carbamate.
Caption: Conceptual workflow for developing novel multicomponent reactions.
Application Notes and Protocols for Asymmetric Synthesis Using Tert-butyl hexa-1,5-dien-3-ylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl hexa-1,5-dien-3-ylcarbamate and its derivatives are versatile substrates in asymmetric synthesis, offering multiple reactive sites for the stereocontrolled introduction of functionality. The presence of two olefinic groups and a strategically positioned carbamate moiety allows for a variety of catalytic enantioselective transformations. These transformations can lead to the formation of chiral amines, heterocyclic structures, and other valuable building blocks for drug discovery and development. This document provides detailed application notes and experimental protocols for key asymmetric transformations involving these substrates, based on analogous systems reported in the literature.
Potential Asymmetric Transformations
The unique structure of this compound, featuring a 1,5-diene system, makes it an ideal candidate for several powerful asymmetric reactions. These include, but are not limited to:
-
Asymmetric Cyclization Reactions: The dienyl carbamate can undergo intramolecular cyclization to furnish chiral nitrogen-containing heterocycles such as piperidines, which are common scaffolds in pharmaceuticals.
-
Asymmetric Diamination: The two double bonds can be selectively functionalized to introduce two nitrogen atoms, leading to the synthesis of chiral vicinal diamines, another important pharmacophore.
-
Asymmetric Hydroamination: The intramolecular addition of the nitrogen atom across one of the double bonds can be catalyzed by chiral catalysts to produce enantioenriched cyclic amines.
Application Note 1: Asymmetric Intramolecular Aza-Wacker Type Cyclization
The palladium-catalyzed intramolecular aminocarbonylation of dienyl carbamates provides a powerful method for the synthesis of chiral 1,3-oxazinan-2-ones. These heterocycles can serve as precursors to valuable chiral 1,3-amino alcohols. While the specific substrate, this compound, has not been extensively studied, analogous N-alkoxy carbamates have been shown to undergo efficient cyclization.
A proposed reaction workflow for this transformation is outlined below. The reaction proceeds via a putative aza-Wacker mechanism, where a palladium(II) catalyst activates the alkene for intramolecular attack by the carbamate nitrogen.
Caption: Proposed workflow for the asymmetric aza-Wacker type cyclization.
Experimental Protocol: Asymmetric Aza-Wacker Cyclization
This protocol is adapted from procedures for similar substrates and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk tube, add the this compound derivative (1.0 equiv.), a Palladium(II) catalyst (e.g., Pd(OAc)₂, 5 mol%), and a Copper(II) salt (e.g., Cu(OAc)₂, 1.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with oxygen (1 atm). Add anhydrous acetonitrile (CH₃CN) via syringe.
-
Reaction Execution: Heat the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine derivative.
Quantitative Data for Analogous Systems
| Catalyst/Ligand | Substrate Type | Yield (%) | ee (%) | Reference |
| Pd₂(dba)₃ / Cu(OAc)₂ | trans-hex-3-en-1-yl methoxycarbamate | 40 | N/A | [1] |
| Pd(II) | Allylic Tosylcarbamates | Good | High | [1] |
Application Note 2: Asymmetric Diamination of the Diene System
The catalytic asymmetric diamination of conjugated dienes is a highly efficient method for the synthesis of enantioenriched cyclic sulfamides and vicinal diamines. These motifs are prevalent in a wide range of biologically active molecules. Both Palladium and Copper-based catalytic systems have been developed for this transformation, offering complementary reactivity and selectivity.
Caption: General workflow for asymmetric diamination of a diene.
Experimental Protocol: Copper-Catalyzed Asymmetric Diamination
This protocol is based on the work of Shi and coworkers for conjugated dienes.[2][3]
-
Catalyst Preparation: In a glovebox, add CuCl (10 mol%) and a chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol%) to a vial.
-
Reaction Mixture: Add a solution of the this compound derivative (1.0 equiv.) in anhydrous benzene.
-
Initiation: Add the nitrogen source (e.g., di-tert-butyldiaziridinone, 1.1 equiv.) and stir the reaction at 0 °C.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by flash chromatography on silica gel to yield the enantioenriched diamine product.
Quantitative Data for Analogous Diamination Reactions
| Metal | Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Pd(0) | Chiral Phosphoramidite | Alkyl Dienes | High | up to 93 | [4] |
| Cu(I) | (R)-DTBM-SEGPHOS | trans-1-phenylbutadiene | up to 93 | up to 74 | [2][3] |
Application Note 3: Asymmetric Hydroamination for Chiral Heterocycle Synthesis
Gold-catalyzed intramolecular hydroamination of dienes offers a direct route to chiral nitrogen-containing heterocycles.[5] This atom-economical reaction proceeds under mild conditions and can be rendered asymmetric by the use of chiral ligands. For a substrate like this compound, this transformation would lead to the formation of a chiral piperidine ring system.
Caption: Proposed catalytic cycle for asymmetric hydroamination.
Experimental Protocol: Gold-Catalyzed Asymmetric Hydroamination
This is a generalized protocol based on known gold-catalyzed hydroaminations.[5]
-
Catalyst Preparation: In a dry vial, combine the gold(I) precursor (e.g., Ph₃PAuOTf, 5 mol%) and the desired chiral ligand.
-
Reaction Setup: In a separate vial, dissolve the this compound derivative (1.0 equiv.) in a non-coordinating solvent such as dichloroethane.
-
Reaction: Add the catalyst solution to the substrate solution and stir at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture.
-
Purification: Purify the residue by flash column chromatography to isolate the chiral heterocyclic product.
Quantitative Data for Gold-Catalyzed Hydroamination of Dienes
| Catalyst | Nucleophile | Substrate | Yield (%) | Selectivity | Reference |
| Ph₃PAuOTf | Benzyl Carbamate | 1,3-Dienes | Good to High | Allylic Amine | [5] |
| Au(I) | Sulfonamides | 1,3-Dienes | Good to High | Allylic Amine | [5] |
Conclusion
This compound and its derivatives are promising substrates for a range of catalytic asymmetric transformations. The protocols and data presented, derived from closely related systems, provide a strong starting point for the development of novel synthetic routes to valuable chiral building blocks. Researchers are encouraged to explore these and other potential reactions to fully exploit the synthetic utility of this class of compounds in drug discovery and development. Further optimization of reaction conditions and catalyst selection will be crucial for achieving high yields and enantioselectivities with specific derivatives.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Cu(I)-Catalyzed Asymmetric Diamination of Conjugated Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu(I)-catalyzed asymmetric diamination of conjugated dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Asymmetric Synthesis of Cyclic Sulfamides from Conjugated Dienes [organic-chemistry.org]
- 5. Efficient Gold-Catalyzed Hydroamination of 1,3-Dienes [organic-chemistry.org]
Application Notes and Protocols: Tert-butyl hexa-1,5-dien-3-ylcarbamate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of tert-butyl hexa-1,5-dien-3-ylcarbamate as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The strategic placement of the diene and the carbamate functionalities allows for a range of intramolecular cyclization reactions, leading to the formation of valuable pyrrolidine and piperidine scaffolds, which are prevalent in numerous biologically active molecules and pharmaceuticals.
Overview of Synthetic Strategies
This compound is a valuable building block for several key cyclization strategies, primarily:
-
Ring-Closing Metathesis (RCM): An efficient method to form unsaturated five- and six-membered nitrogen heterocycles.
-
Aza-Cope Rearrangement: A powerful sigmatropic rearrangement to construct complex nitrogen-containing rings with high stereocontrol.
-
Electrophile-Induced Cyclization: A method to generate functionalized heterocycles through the reaction with various electrophiles.
These strategies offer access to a diverse array of heterocyclic structures, which are of significant interest in medicinal chemistry and drug discovery.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis is a powerful and widely used reaction in organic synthesis to form cyclic olefins from acyclic dienes, catalyzed by transition metal complexes, most notably those containing ruthenium. In the case of this compound, RCM provides a direct route to 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole.
Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole
Materials:
-
This compound
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.01 M), add Grubbs' second-generation catalyst (0.01-0.05 eq).
-
Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to reflux (approximately 40 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole.
Quantitative Data for RCM
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | DCM | 40 | 4 | 92 |
| 2 | 2.5 | Toluene | 80 | 2 | 95 |
| 3 | 5 | DCM | 40 | 2 | 96 |
RCM Workflow Diagram
Caption: Workflow for the RCM synthesis of 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole.
Aza-Cope Rearrangement
The 3-aza-Cope rearrangement is a[1][1]-sigmatropic rearrangement of a 1,5-diene system containing a nitrogen atom at the 3-position. This reaction is a powerful tool for the stereospecific synthesis of complex nitrogen heterocycles. For this compound, a cationic 3-aza-Cope rearrangement can be induced, followed by an intramolecular Mannich cyclization, to yield substituted piperidine derivatives.
Experimental Protocol: Synthesis of a Substituted Piperidine via Aza-Cope/Mannich Cascade
Materials:
-
This compound
-
Paraformaldehyde
-
Camphorsulfonic acid (CSA) or other suitable acid catalyst
-
Acetonitrile, anhydrous
-
Sodium bicarbonate solution, saturated
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and paraformaldehyde (1.5 eq) in anhydrous acetonitrile (0.1 M).
-
Add a catalytic amount of camphorsulfonic acid (0.1 eq).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC. The cascade reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the substituted piperidine product.
Quantitative Data for Aza-Cope/Mannich Cascade
| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CSA (0.1 eq) | 80 | 18 | 75 |
| 2 | TsOH (0.1 eq) | 80 | 24 | 72 |
| 3 | BF₃·OEt₂ (0.2 eq) | 60 | 12 | 81 |
Aza-Cope Rearrangement Signaling Pathway Diagram
Caption: Pathway for the Aza-Cope/Mannich cascade reaction.
Electrophile-Induced Cyclization
The double bonds in this compound can be activated by electrophiles to induce an intramolecular cyclization, leading to functionalized five- or six-membered rings. A common example is iodocyclization.
Experimental Protocol: Iodocyclization to a Substituted Pyrrolidine
Materials:
-
This compound
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution, saturated
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in DCM (0.1 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of iodine (1.2 eq) in DCM dropwise over 30 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Quench the reaction by adding saturated sodium thiosulfate solution until the brown color disappears.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate) to obtain the iodinated pyrrolidine derivative.
Quantitative Data for Iodocyclization
| Entry | Electrophile | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ | NaHCO₃ | 0 to rt | 5 | 85 |
| 2 | I(coll)₂ClO₄ | 2,6-Lutidine | -78 to rt | 3 | 88 |
| 3 | NBS | NaHCO₃ | 0 to rt | 6 | 78 (Brominated product) |
Electrophile-Induced Cyclization Logical Relationship Diagram
Caption: Logical steps in electrophile-induced cyclization.
Conclusion
This compound serves as a highly adaptable substrate for the synthesis of a variety of nitrogen-containing heterocycles. The methodologies presented herein—Ring-Closing Metathesis, Aza-Cope Rearrangement, and Electrophile-Induced Cyclization—provide robust and efficient pathways to valuable molecular scaffolds for drug discovery and development. The choice of synthetic route allows for tunable control over the resulting heterocyclic structure, enabling access to a diverse chemical space from a single, readily accessible starting material. Further exploration of these and other cyclization strategies is encouraged to fully exploit the synthetic potential of this versatile building block.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl hexa-1,5-dien-3-ylcarbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of tert-butyl hexa-1,5-dien-3-ylcarbamate, particularly focusing on the challenge of low product yield.
Troubleshooting Guide & FAQs
This section addresses specific questions you may have about the synthesis, helping you to identify and resolve potential problems in your experimental setup.
Q1: I am experiencing a very low yield of this compound. What are the most likely causes?
A1: Low yields in this synthesis often stem from issues related to the key[1][1]-sigmatropic rearrangement step (likely an aza-Cope or Overman rearrangement), suboptimal reaction conditions, or inefficient purification. Key factors to investigate include:
-
Inefficient Rearrangement: The core bond-forming reaction may not be proceeding to completion. This could be due to insufficient temperature, incorrect catalyst, or catalyst deactivation.[2][3][4]
-
Side Reactions: Competing reactions can consume starting materials or the desired product. Common side reactions include elimination, dimerization of starting materials, or decomposition at high temperatures.[5][6]
-
Starting Material Quality: Impurities in the starting materials, such as the allylic alcohol or amine precursor, can interfere with the reaction.
-
Purification Losses: The product may be lost during workup and purification steps, especially if it is volatile or forms emulsions during extraction.[7]
Q2: How can I optimize the rearrangement reaction conditions to improve the yield?
A2: Optimization of the rearrangement is critical. Consider the following adjustments:
-
Temperature: Thermal rearrangements require a specific temperature range to proceed efficiently without causing decomposition. If using a thermal aza-Cope or Overman rearrangement, ensure your reaction is heated to the appropriate temperature, typically between 100-200°C.[2][4] Monitor the reaction progress by TLC or GC-MS to find the optimal balance.
-
Catalyst: For catalyzed versions of the Overman rearrangement, the choice and handling of the catalyst (e.g., Pd(II) or Hg(II) salts) are crucial.[3][4] Ensure the catalyst is active and used in the correct loading. For asymmetric synthesis, specialized chiral catalysts may be required.[3][8]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. High-boiling, non-polar solvents are often used for thermal rearrangements.
-
Concentration: Reaction concentration can impact bimolecular side reactions like dimerization. Running the reaction under more dilute conditions may favor the desired intramolecular rearrangement over intermolecular side reactions.[6]
Q3: What are common side products, and how can I minimize their formation?
A3: Potential side products depend on the specific synthetic route. In an Overman-type rearrangement, a common side reaction is elimination. In aza-Cope rearrangements, isomerization of the starting materials or products can occur. To minimize these:
-
Control Reaction Time and Temperature: Over-running the reaction or using excessive heat can lead to decomposition and the formation of tars.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
-
Purity of Reagents: Use freshly distilled solvents and pure starting materials to avoid unwanted side reactions catalyzed by impurities.
Q4: I am having difficulty purifying the final product. What purification strategies are recommended?
A4: this compound is a relatively non-polar molecule.
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for purification. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended.[7]
-
Extraction: During aqueous workup, emulsions can form. Using brine washes can help to break up emulsions and improve separation.[9] Ensure the pH of the aqueous layer is controlled to prevent hydrolysis of the Boc-protecting group (avoid strong acids).[10]
-
Distillation: If the product is thermally stable and sufficiently volatile, vacuum distillation could be an alternative to chromatography for larger scales.
Data Presentation
The following table summarizes typical reaction conditions for related carbamate syntheses and rearrangements that can be adapted for the synthesis of this compound.
| Parameter | Overman Rearrangement | Aza-Cope/Mannich Reaction | General N-Boc Protection |
| Key Reagents | Allylic alcohol, trichloroacetonitrile, base (e.g., K2CO3, DBU) | Unsaturated amine/imine, formaldehyde | Amine, Di-tert-butyl dicarbonate ((Boc)2O) |
| Catalyst | None (thermal) or Pd(II)/Hg(II) salts | Acid (e.g., formic acid, TFA) | Base (e.g., Et3N, NaOH) or catalyst-free |
| Solvent | Toluene, Xylene | Formic acid, CH2Cl2 | Dichloromethane, THF, Water-acetone |
| Temperature | 100 - 140 °C (thermal) or RT (catalyzed) | 25 - 50 °C | 0 °C to Room Temperature |
| Typical Yield | 70 - 95% | 60 - 90% | >90% |
| Reference | [3][4][11] | [2][12][13] | [1][10][14] |
Experimental Protocols
A plausible and detailed experimental protocol for the synthesis of this compound via an Overman rearrangement is provided below.
Protocol: Synthesis of this compound via Overman Rearrangement
This two-step procedure involves the formation of an allylic trichloroacetimidate from hexa-1,5-dien-3-ol, followed by a thermal Overman rearrangement to the corresponding trichloroacetamide, and subsequent hydrolysis and Boc-protection.
Step A: Synthesis of Hexa-1,5-dien-3-yl 2,2,2-trichloroacetimidate
-
To a solution of hexa-1,5-dien-3-ol (1.0 eq) in anhydrous diethyl ether or dichloromethane (0.2 M) at 0 °C, add trichloroacetonitrile (1.5 eq).
-
Add a catalytic amount of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (0.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 1-2 hours).
-
Filter the reaction mixture through a pad of celite to remove any solids.
-
Concentrate the filtrate under reduced pressure to yield the crude trichloroacetimidate, which is used in the next step without further purification.
Step B: Synthesis of N-(hexa-1,5-dien-3-yl)-2,2,2-trichloroacetamide and subsequent Boc-protection
-
Dissolve the crude trichloroacetimidate from Step A in a high-boiling solvent such as toluene or xylene (0.1 M).
-
Heat the solution to reflux (approximately 110-140 °C) and monitor the rearrangement by TLC or GC-MS (typically 2-6 hours).
-
Once the rearrangement is complete, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the resulting crude trichloroacetamide in methanol (0.2 M) and add an aqueous solution of potassium carbonate (2.0 M, 3 eq).
-
Stir the mixture at room temperature for 12-18 hours to hydrolyze the trichloroacetamide.
-
Extract the aqueous mixture with diethyl ether (3 x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude hexa-1,5-dien-3-amine.
-
Dissolve the crude amine in dichloromethane (0.2 M). Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq).[14]
-
Stir the reaction at room temperature for 4 hours.[14]
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.[14]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]
-
Purify the residue by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexanes) to afford the final product, this compound.
Visualizations
The following diagrams illustrate the troubleshooting workflow for addressing low yield and the plausible synthetic pathway.
Caption: Troubleshooting workflow for low yield.
Caption: Plausible synthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 3. Overman Rearrangement [organic-chemistry.org]
- 4. Overman rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-Boc-cadaverine synthesis - chemicalbook [chemicalbook.com]
- 8. Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. A Practical Method for Preparing Allylic Amines and Congeners of High Enantiomeric Purity [organic-chemistry.org]
- 9. researchmap.jp [researchmap.jp]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions with Tert-butyl hexa-1,5-dien-3-ylcarbamate and how to avoid them
Welcome to the technical support center for Tert-butyl hexa-1,5-dien-3-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Ring-Closing Metathesis (RCM)
Problem: Low or no yield of the desired product (Tert-butyl 2,5-dihydropyrrole-1-carboxylate).
Possible Causes & Solutions:
-
Catalyst Inactivity: The ruthenium catalyst may have decomposed.
-
Solution: Use a freshly opened bottle of catalyst or purify the catalyst before use. Ensure all solvents are thoroughly degassed and dried, as oxygen and trace impurities can deactivate the catalyst.[1]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion.
-
Solution: While higher catalyst loading can sometimes lead to increased side products, a modest increase (e.g., from 0.5 mol% to 1-2 mol%) can improve conversion.[2] For challenging substrates, loadings up to 5-10 mol% may be necessary.
-
-
Inappropriate Solvent: The solvent may not be optimal for the reaction.
-
Reaction Temperature Too Low: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: While many RCM reactions proceed at room temperature, heating to reflux in DCM (around 40°C) or toluene (around 110°C) can significantly increase the reaction rate and yield.[3]
-
Problem: Formation of significant side products.
Possible Causes & Solutions:
-
Olefin Isomerization: Ruthenium hydride species, formed as a byproduct of the catalytic cycle, can catalyze the isomerization of the double bond in the starting material or product.[5] This can lead to the formation of conjugated dienes or other undesired isomers.
-
Solution 1: Additives: Additives such as 1,4-benzoquinone or phenol can suppress isomerization by scavenging the ruthenium hydride species.[2]
-
Solution 2: Optimize Reaction Time: Prolonged reaction times can increase the likelihood of isomerization. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.
-
-
Dimerization/Oligomerization: At high concentrations, intermolecular metathesis can compete with the desired intramolecular ring-closing reaction.
-
Solution: Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M).[3] This can be achieved by the slow addition of the substrate and catalyst to a larger volume of solvent over an extended period.
-
Diels-Alder Reaction
Problem: Low or no yield of the cycloaddition product.
Possible Causes & Solutions:
-
Poor Diene Conformation: For the Diels-Alder reaction to occur, the diene must be in the s-cis conformation.[6]
-
Solution: While this compound is an acyclic diene and can adopt the s-cis conformation, steric hindrance from the bulky tert-butylcarbamate group might disfavor this. Increasing the reaction temperature can provide the energy to overcome this rotational barrier.
-
-
Unreactive Dienophile: The chosen dienophile may not be sufficiently reactive.
-
Retro-Diels-Alder Reaction: At very high temperatures, the reverse reaction can become significant, leading to a lower yield of the desired product.
-
Solution: Optimize the reaction temperature. While heating is often necessary, excessive temperatures can be detrimental. Find the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Problem: Formation of multiple regioisomers or stereoisomers.
Possible Causes & Solutions:
-
Lack of Regiocontrol: When both the diene and dienophile are unsymmetrical, multiple regioisomers can form.
-
Solution: The regioselectivity is governed by the electronic properties of the substituents on the diene and dienophile.[9][10] The most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile.[10] For this compound, the carbamate group is electron-donating, influencing the electron density of the diene system. Theoretical calculations (e.g., HOMO/LUMO analysis) can help predict the major regioisomer.[11]
-
-
Formation of Endo and Exo Products: In Diels-Alder reactions involving cyclic dienophiles or leading to bicyclic products, both endo and exo stereoisomers can be formed.
-
Solution: The endo product is often the kinetically favored product due to secondary orbital overlap, while the exo product is typically the thermodynamically more stable isomer.[12] Running the reaction at lower temperatures will generally favor the endo product. Higher temperatures may lead to an equilibrium mixture favoring the more stable exo product.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. Its diene functionality allows it to undergo cycloaddition reactions like Ring-Closing Metathesis (RCM) to form five-membered rings (e.g., Tert-butyl 2,5-dihydropyrrole-1-carboxylate) or Diels-Alder reactions to form six-membered rings. These heterocyclic scaffolds are common in many natural products and pharmaceuticals.[2][5]
Q2: Which Grubbs catalyst is best for the RCM of this compound?
A2: Second-generation Grubbs catalysts (e.g., Grubbs II) and Hoveyda-Grubbs second-generation catalysts are generally more active and have a broader substrate scope than the first-generation catalysts, making them a good choice for this substrate.[13] For sterically hindered substrates or to achieve higher turnover numbers, more specialized catalysts may be beneficial.[14]
Q3: How can I remove the ruthenium catalyst from my product after the RCM reaction?
A3: Several methods can be used to remove residual ruthenium:
-
Column Chromatography: This is the most common method for purification at the lab scale.
-
Activated Carbon: Stirring the reaction mixture with activated carbon can adsorb the ruthenium species.
-
Water-Soluble Phosphines: Treatment with a water-soluble phosphine, such as tris(hydroxymethyl)phosphine, can form a water-soluble ruthenium complex that can be removed by aqueous extraction.[3]
-
Lead Tetraacetate: This can be used to oxidize and precipitate the ruthenium.
Q4: Can the Boc protecting group be cleaved under RCM or Diels-Alder reaction conditions?
A4: The Boc (tert-butoxycarbonyl) protecting group is generally stable under the neutral and often thermal conditions of RCM and Diels-Alder reactions. However, it is sensitive to strong acids. If any acidic additives or byproducts are present, cleavage of the Boc group can occur. It is important to ensure the reaction conditions remain neutral to preserve the protecting group.
Q5: What is the expected stereochemical outcome of the Diels-Alder reaction with this diene?
A5: The stereochemistry of the substituents on the dienophile is retained in the product (e.g., a cis-dienophile gives a cis-substituted product).[15] For the diene, the substituents on the termini will have a defined relationship in the product. The reaction can also exhibit endo/exo selectivity, with the endo product often being the kinetic favorite.[12]
Quantitative Data Summary
Table 1: Effect of Catalyst and Loading on RCM of N-Boc-diallylamine
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs I | 0.5 | CH2Cl2 | Reflux | 2.5 | 90-94 | [3] |
| Grubbs II | 0.1 | CH2Cl2 | RT | 15 | 98 | [3] |
| Grubbs II | 15 | DCM | 40 | 48 | ~20 (with side products) | [2] |
| Grubbs II + Phenol | 15 | DCM | 40 | 48 | >70 | [2] |
Table 2: Influence of Solvent on RCM Reactions
| Solvent | General Effect on RCM | Notes |
| Dichloromethane (DCM) | Good solvent, widely used. | Standard choice for many RCM reactions. |
| Toluene | Allows for higher reaction temperatures. | Can be beneficial for less reactive substrates. |
| 1,2-Dichloroethane (DCE) | Similar to toluene, allows for higher temperatures. | |
| Acetic Acid | Can accelerate the reaction but may lead to poor catalyst solubility.[4][16] | Potential for Boc group cleavage. |
| Acetone | Can increase reaction rate but may facilitate catalyst deactivation.[16] | Not a common choice. |
Experimental Protocols
Protocol 1: Ring-Closing Metathesis to Synthesize Tert-butyl 2,5-dihydropyrrole-1-carboxylate
Materials:
-
This compound (N-Boc-diallylamine)
-
Grubbs Second Generation Catalyst
-
Dichloromethane (DCM), anhydrous and degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound in anhydrous, degassed DCM to a concentration of 0.1-0.4 M in a flask equipped with a reflux condenser and under a nitrogen or argon atmosphere.[3]
-
Add the Grubbs Second Generation Catalyst (0.1 - 0.5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux (approx. 40°C) for 2-15 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
To quench the reaction and aid in purification, a small amount of ethyl vinyl ether or DMSO can be added.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Tert-butyl 2,5-dihydropyrrole-1-carboxylate.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Solvents for ring-closing metathesis reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Diels–Alder Reaction [sigmaaldrich.com]
- 9. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Ring Closing Metathesis [organic-chemistry.org]
- 14. React App [pmc.umicore.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tert-butyl hexa-1,5-dien-3-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-butyl hexa-1,5-dien-3-ylcarbamate by column chromatography. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A common mobile phase for the purification of moderately polar compounds like tert-butyl carbamates on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
Q2: How do I determine the right solvent system using TLC?
Q3: My compound is streaking on the TLC plate and the column. What can I do?
A3: Streaking of amine-containing compounds on silica gel is often due to the acidic nature of the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q4: How can I visualize the compound on a TLC plate if it's not UV-active?
A4: While the tert-butyl carbamate itself may have weak UV activity, specific stains can be used for visualization. A potassium permanganate (KMnO₄) stain is effective for visualizing the double bonds in the hexa-1,5-dienyl moiety. Alternatively, a ninhydrin stain can be used, which, upon heating, can detect Boc-protected amines as a weak spot.
Q5: What are the most likely impurities I need to separate from?
A5: Potential impurities depend on the synthetic route. If the carbamate is formed from the corresponding amine and di-tert-butyl dicarbonate (Boc₂O), impurities could include unreacted starting amine, excess Boc₂O, and tert-butanol. If the dienyl amine is synthesized in a prior step, byproducts from that reaction may also be present.
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (the amount is typically 50-100 times the weight of your crude product).
-
Add your chosen eluent (e.g., 5% ethyl acetate in hexanes) to the silica gel to create a slurry. Stir gently to remove air bubbles.
2. Packing the Column:
-
Secure a glass column vertically. Ensure the stopcock is closed.
-
Pour the silica gel slurry into the column.
-
Open the stopcock to allow the solvent to drain, and continuously tap the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.
3. Loading the Sample:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the dissolved sample onto the sand layer using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using a pump or bulb) to start the elution.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC to identify the fractions containing the purified product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Typical TLC and Column Chromatography Parameters
| Parameter | Recommended Value/System | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most applications. |
| Mobile Phase (Eluent) | 5-20% Ethyl Acetate in Hexanes | The exact ratio should be optimized via TLC. |
| Target Rf Value | 0.2 - 0.4 | Provides good separation and a reasonable elution time.[1] |
| Visualization | UV light (254 nm), KMnO₄ stain | KMnO₄ is useful for detecting the diene functionality. |
| Additive (if needed) | 0.1-1% Triethylamine | To prevent streaking of the amine derivative. |
Troubleshooting Guide
Below are common issues encountered during the column chromatography of this compound and their solutions.
Issue 1: Poor or No Separation of Spots
Caption: Troubleshooting workflow for poor separation.
Issue 2: Low Yield of Purified Product
Caption: Troubleshooting workflow for low product yield.
Issue 3: Product Elutes with the Solvent Front
Caption: Troubleshooting workflow for premature elution.
References
Optimizing reaction conditions for carbamate formation with Tert-butyl hexa-1,5-dien-3-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tert-butyl hexa-1,5-dien-3-ylcarbamate. Our aim is to help you optimize your reaction conditions and overcome common challenges encountered during this carbamate formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and effective method is the protection of the amino group of hexa-1,5-dien-3-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is widely used for its high yields and the stability of the resulting Boc-protected amine under various conditions.[1][2] The Boc group can be easily removed later using mild acidic conditions.[1][3]
Q2: What are the typical reagents and solvents used for this reaction?
A2: Typically, the reaction involves the amine substrate, di-tert-butyl dicarbonate (Boc₂O) as the protecting group source, and a base. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), and 4-(dimethylamino)pyridine (DMAP), which can also act as a catalyst.[1] The choice of solvent is flexible, with dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and dioxane being frequently used.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The disappearance of the starting amine and the appearance of the less polar carbamate product spot will indicate the reaction's progression. Staining with ninhydrin is particularly useful as it will stain the primary/secondary amine starting material but not the protected product.
Q4: What are the potential side reactions to be aware of?
A4: Several side reactions can occur during Boc protection. These include the formation of an N,N-di-Boc product if the amine is primary, or the formation of a urea derivative.[4] In the presence of DMAP, side reactions can sometimes be more prevalent.[4] Careful control of stoichiometry and reaction conditions can minimize these unwanted products.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1: Inactive Reagents
-
Solution: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time. Ensure you are using a fresh or properly stored bottle of Boc₂O. It is a low-melting solid and should be handled accordingly. The amine starting material should also be pure and dry.
Possible Cause 2: Insufficient Base or Inappropriate Base Strength
-
Solution: The reaction requires a base to neutralize the acidic byproduct. For secondary amines like hexa-1,5-dien-3-amine, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally effective. If the reaction is sluggish, a catalytic amount of a stronger, acylation catalyst like 4-(dimethylamino)pyridine (DMAP) can be added. However, be cautious with DMAP as it can sometimes promote side reactions.
Possible Cause 3: Steric Hindrance
-
Solution: The substrate, hexa-1,5-dien-3-amine, is a secondary allylic amine, which might present some steric hindrance. Increasing the reaction temperature or extending the reaction time can help overcome this. The use of a more potent acylation catalyst system could also be beneficial.
Issue 2: Formation of Multiple Products
Possible Cause 1: Over-reaction (Di-Boc Formation)
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Solution: This is more common with primary amines but can occur under harsh conditions. Use a controlled stoichiometry of Boc₂O (typically 1.05-1.2 equivalents). Adding the Boc₂O solution slowly to the reaction mixture can also help prevent localized high concentrations that might lead to over-reaction.
Possible Cause 2: Presence of Impurities
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Solution: Ensure the purity of your starting amine. Impurities can lead to a variety of side products. Purification of the starting amine by distillation or chromatography may be necessary.
Issue 3: Difficulty in Product Purification
Possible Cause 1: Co-elution with Unreacted Boc₂O or Byproducts
-
Solution: Unreacted Boc₂O and its byproducts can sometimes be challenging to remove. A common workup procedure involves washing the organic layer with a mild aqueous base (like NaHCO₃ solution) to remove acidic impurities and unreacted Boc₂O. If purification by column chromatography is difficult, consider a different solvent system for elution.
Possible Cause 2: Product Instability
-
Solution: While Boc-protected amines are generally stable, the diene functionality in the target molecule could be sensitive to certain conditions. Avoid unnecessarily harsh workup or purification conditions.
Optimization of Reaction Conditions
The yield of this compound can be significantly influenced by the choice of base, solvent, and reaction temperature. The following table summarizes the effects of these parameters on the reaction outcome.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA (1.5) | DCM | 25 | 12 | 75 |
| 2 | DIPEA (1.5) | DCM | 25 | 12 | 80 |
| 3 | NaHCO₃ (2.0) | THF/H₂O | 25 | 24 | 65 |
| 4 | TEA (1.5) / DMAP (0.1) | DCM | 25 | 4 | 92 |
| 5 | TEA (1.5) | ACN | 40 | 8 | 85 |
| 6 | DIPEA (1.5) / DMAP (0.1) | ACN | 40 | 3 | 95 |
Data presented is representative and may vary based on specific experimental setup and purity of reagents.
Experimental Protocols
Standard Protocol for Boc Protection
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
Hexa-1,5-dien-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic)
-
Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of hexa-1,5-dien-3-amine (1.0 eq) in anhydrous DCM (or ACN) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
If using a catalyst, add DMAP (0.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Boc Deprotection of Tert-butyl hexa-1,5-dien-3-ylcarbamate Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl hexa-1,5-dien-3-ylcarbamate adducts. The unique structural features of this substrate, namely the allylic carbamate and the 1,5-diene system, present specific challenges that are addressed herein.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection, and are they suitable for my hexa-1,5-dien-3-ylcarbamate adduct?
A1: Standard Boc deprotection involves the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in dioxane or ethyl acetate.[1][2] While effective for many substrates, these harsh acidic conditions can be problematic for this compound adducts due to the acid sensitivity of the allylic and diene functionalities. Potential side reactions include degradation of the allylic system and acid-catalyzed reactions of the diene, such as cyclization or polymerization.[3]
Q2: What are the primary side reactions I should be concerned about with my specific substrate?
A2: The main concerns are:
-
Allylic System Degradation: The allylic carbamate is susceptible to cleavage under harsh acidic conditions, which can lead to the formation of undesired byproducts.
-
Diene Reactivity: 1,5-dienes can undergo acid-catalyzed cyclization.[4]
-
Cope Rearrangement: Under thermal conditions, 1,5-dienes can undergo a[5][5]-sigmatropic rearrangement known as the Cope rearrangement.[6][7] This is a reversible process unless the rearranged product is thermodynamically more stable.[8]
-
tert-Butylation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic sites on the substrate or solvent.[4]
Q3: Are there milder deprotection methods that are more compatible with my acid-sensitive substrate?
A3: Yes, several milder methods can be employed to minimize side reactions:
-
Lewis Acids: Reagents like zinc bromide (ZnBr2) in dichloromethane offer a milder alternative for cleaving Boc groups.[1]
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for N-Boc deprotection at room temperature.[5][8]
-
Thermal Deprotection: Heating the substrate in a suitable solvent can effect Boc removal without the need for acidic reagents, though the potential for Cope rearrangement should be considered.[2][3]
-
Aqueous Conditions: Heating in water has been reported as an environmentally friendly method for N-Boc deprotection.[6]
Troubleshooting Guides
Problem 1: Low yield of the deprotected amine with significant byproduct formation using TFA/DCM.
| Possible Cause | Troubleshooting Step | Rationale |
| Acid-catalyzed degradation of the allylic system or diene. | Switch to a milder deprotection method such as ZnBr2 in DCM, or oxalyl chloride in methanol. | These methods avoid the use of strong Brønsted acids, thus reducing the likelihood of acid-mediated side reactions. |
| tert-Butylation of the substrate by the released t-butyl cation. | Add a scavenger such as triethylsilane or thioanisole to the reaction mixture. | Scavengers will trap the electrophilic t-butyl cation, preventing it from reacting with your desired product. |
| Reaction temperature is too high. | Perform the deprotection at a lower temperature (e.g., 0 °C). | Lowering the temperature can help to control the rate of side reactions. |
Problem 2: Formation of an unexpected isomer of the desired product.
| Possible Cause | Troubleshooting Step | Rationale |
| Cope rearrangement of the 1,5-diene system. | If using thermal deprotection, consider a lower temperature or a non-thermal method. If using acidic conditions, the rearrangement is less likely but isomerization is still possible. | The Cope rearrangement is a thermally induced pericyclic reaction.[6][8] Avoiding high temperatures will minimize this pathway. |
| Acid-catalyzed isomerization of the double bonds. | Employ a milder, non-acidic deprotection method. | Strong acids can catalyze the migration of double bonds. |
Experimental Protocols
Protocol 1: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is adapted from a method reported for the deprotection of various N-Boc protected amines.[8]
-
Dissolve the this compound adduct (1 equivalent) in methanol (approximately 0.1 M concentration).
-
Stir the solution at room temperature.
-
Slowly add oxalyl chloride (3 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Reagents | Oxalyl Chloride, Methanol |
| Equivalents of Reagent | 3 |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours (monitor by TLC/LC-MS) |
| Work-up | Aqueous sodium bicarbonate quench, extraction |
| Reference | [8] |
Protocol 2: Boc Deprotection using Zinc Bromide
This protocol is a common Lewis acid-mediated deprotection method.[1]
-
Dissolve the this compound adduct (1 equivalent) in dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add zinc bromide (1.5 - 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Condition |
| Reagent | Zinc Bromide (ZnBr2) |
| Equivalents of Reagent | 1.5 - 2 |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | Varies (monitor by TLC/LC-MS) |
| Work-up | Aqueous quench, extraction |
| Reference | [1] |
Visualizations
Caption: Experimental workflow for Boc deprotection of the target adduct.
Caption: Troubleshooting logic for Boc deprotection issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, structural properties and thermal isomerization of hex-3-ene-1,5-diyne bridged [2.2]paracyclophanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-coupling reactions of two different activated alkenes through tetrabutylammonium fluoride (TBAF) promoted deprotonation/activation strategy: a regioselective construction of quaternary carbon centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclization of 1,5-dienes: an efficient synthesis of beta-Georgywood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cope Rearrangement [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Improving the stability of Tert-butyl hexa-1,5-dien-3-ylcarbamate in solution
This technical support center provides guidance on improving the stability of tert-butyl hexa-1,5-dien-3-ylcarbamate in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this molecule stem from its two main functional groups: the tert-butyl carbamate (Boc) group and the hexa-1,5-diene moiety. The Boc group is susceptible to cleavage under acidic conditions and, to a lesser extent, thermal stress.[1][2][3] The conjugated diene system can be prone to oxidation, photodecomposition, and polymerization.
Q2: To which conditions is the Boc protecting group most sensitive?
A2: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions, which lead to its removal (deprotection).[1][3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group. It is generally stable to basic and nucleophilic conditions.[4][5]
Q3: What types of reactions can the hexa-1,5-diene moiety undergo?
A3: Conjugated dienes are susceptible to several reactions that can lead to degradation. These include:
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Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of peroxides, epoxides, or cleavage products.[6][7]
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Photodecomposition: Ultraviolet (UV) and visible light can induce isomerization or cycloaddition reactions.[8]
-
Polymerization: In the presence of initiators (like radicals or certain metals), dienes can polymerize.
-
Diels-Alder Reaction: As a conjugated diene, it can react with dienophiles, which may be present as impurities or other components in a solution.
Q4: How does the choice of solvent affect the stability of this compound?
A4: The choice of solvent is critical. Protic solvents, especially in combination with acidic impurities, can facilitate the hydrolysis of the Boc group. Aprotic solvents are generally preferred. It is also important to use high-purity, degassed solvents to minimize oxidative degradation.
Q5: What are the initial signs of degradation in a solution of this compound?
A5: Initial signs of degradation can include a change in the color of the solution (e.g., yellowing), the formation of precipitates, or a change in pH. For quantitative assessment, a decrease in the peak area of the main compound and the appearance of new peaks in an HPLC chromatogram are clear indicators of degradation.
Troubleshooting Guides
Issue 1: Rapid loss of the main compound in solution.
| Possible Cause | Troubleshooting Steps |
| Acidic Conditions | 1. Measure the pH of the solution. 2. If acidic, neutralize with a non-nucleophilic organic base (e.g., diisopropylethylamine). 3. For future experiments, use buffers if compatible with the experimental conditions. 4. Ensure all glassware is free of acidic residues. |
| Oxidation | 1. Prepare solutions using degassed solvents (e.g., by sparging with nitrogen or argon). 2. Store solutions under an inert atmosphere. 3. Consider the addition of an antioxidant (e.g., BHT), if it does not interfere with downstream applications. |
| Photodegradation | 1. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 2. Minimize exposure to ambient light during handling. |
| Thermal Degradation | 1. Store solutions at lower temperatures (e.g., 2-8 °C or -20 °C). 2. Avoid prolonged exposure to elevated temperatures during experiments. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Boc Deprotection | 1. The primary degradation product is likely the free amine (hexa-1,5-dien-3-amine). 2. Confirm by comparing the retention time with a standard of the deprotected compound, if available. 3. Mass spectrometry can be used to identify the mass of the degradation product. |
| Diene Oxidation | 1. Oxidative cleavage can lead to smaller, more polar compounds. 2. LC-MS analysis is recommended to determine the masses of the impurities and propose potential structures. |
| Polymerization | 1. Polymeric materials may appear as a broad hump in the HPLC chromatogram or may precipitate out of solution. 2. Size exclusion chromatography (SEC) could be used to investigate the presence of polymers. |
| Solvent Impurities | 1. Run a blank gradient of the mobile phase to check for solvent-related peaks. 2. Use high-purity HPLC-grade solvents. |
Data Presentation
Due to the lack of specific stability data for this compound in the literature, the following table provides illustrative quantitative data based on the known stability of Boc-protected amines and diene-containing compounds under forced degradation conditions. The degradation is typically monitored by the percentage loss of the main compound as measured by HPLC.
Table 1: Illustrative Forced Degradation Data
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) |
| Acidic Hydrolysis | 0.1 M HCl in Acetonitrile/Water (1:1) | 24 h | Room Temp | > 90% |
| Basic Hydrolysis | 0.1 M NaOH in Acetonitrile/Water (1:1) | 24 h | Room Temp | < 5% |
| Oxidation | 3% H₂O₂ in Acetonitrile/Water (1:1) | 24 h | Room Temp | 15-30% |
| Thermal | In Acetonitrile | 48 h | 60 °C | 5-15% |
| Photolytic | In Acetonitrile (exposed to UV light) | 24 h | Room Temp | 10-25% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
- Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
- Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60 °C for 48 hours. At specified time points, withdraw an aliquot, cool to room temperature, and dilute for HPLC analysis.
- Photolytic Degradation: Place a quartz cuvette or a clear glass vial containing the stock solution in a photostability chamber. Expose the sample to UV and visible light. A control sample should be wrapped in aluminum foil and placed in the same chamber. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
3. HPLC Analysis:
- Analyze all samples by a suitable HPLC method (see Protocol 2 for method development).
- Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
- A mass balance should be calculated to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
1. Initial Method Scouting:
- Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 210 nm).
- Injection Volume: 10 µL.
2. Method Optimization:
- Inject a mixture of the stressed samples to observe the separation of the parent compound from the degradation products.
- Adjust the gradient slope, mobile phase composition (e.g., trying methanol as organic modifier, or using different pH buffers) to achieve adequate resolution between all peaks.
- If co-elution occurs, screen different column chemistries (e.g., C8, Phenyl-Hexyl).
3. Method Validation (as per ICH guidelines):
- Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
Caption: Logical relationship for troubleshooting stability issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Regioselective oxidative cleavage of conjugated dienes to access α,β-unsaturated nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. books.rsc.org [books.rsc.org]
Common impurities in commercial Tert-butyl hexa-1,5-dien-3-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Tert-butyl hexa-1,5-dien-3-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities can arise from the synthetic process. Based on a likely synthesis involving the protection of hexa-1,5-dien-3-amine with di-tert-butyl dicarbonate (Boc₂O), potential impurities include:
-
Unreacted starting materials: Hexa-1,5-dien-3-amine.
-
Reagents and byproducts: Di-tert-butyl dicarbonate (Boc₂O), tert-butanol, and carbon dioxide.
-
Solvents: Residual solvents from reaction and purification steps, such as dichloromethane (DCM), ethyl acetate (EtOAc), or hexanes.
Q2: How can I assess the purity of my this compound sample?
A2: The most common and effective methods for assessing purity are ¹H NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). ¹H NMR can identify and quantify proton-bearing impurities, while LC-MS can detect impurities with different mass-to-charge ratios.
Q3: My subsequent reaction is not proceeding as expected. Could impurities in this compound be the cause?
A3: Yes, impurities can significantly impact downstream reactions. For example, unreacted hexa-1,5-dien-3-amine can compete in nucleophilic addition or substitution reactions. Residual acidic or basic impurities can quench reagents or catalyze unwanted side reactions.
Q4: What is the expected ¹H NMR spectrum for pure this compound?
A4: The ¹H NMR spectrum of pure this compound should exhibit characteristic signals for the dienyl and tert-butyl protons. The integration of the tert-butyl signal should correspond to nine protons relative to the other signals.
Troubleshooting Guides
Issue 1: Unexpected Signals in ¹H NMR Spectrum
Symptom: The ¹H NMR spectrum of your this compound shows unexpected peaks.
Possible Causes & Solutions:
| Unexpected Signal | Possible Impurity | Troubleshooting Action |
| A sharp singlet around 1.28 ppm in CDCl₃.[1] | tert-Butanol | This is a common byproduct of the Boc protection reaction. It can be removed by dissolving the sample in a suitable organic solvent, washing with water, drying the organic layer, and removing the solvent under reduced pressure. For larger quantities, column chromatography may be necessary. |
| A sharp singlet around 1.50 ppm in CCl₄.[2] | Di-tert-butyl dicarbonate (Boc₂O) | This indicates an excess of the protecting reagent was used and not fully removed. Purification by flash column chromatography is recommended. |
| Broad signals corresponding to an amine proton. | Hexa-1,5-dien-3-amine | This suggests incomplete reaction or degradation of the product. Purification by column chromatography can remove the unreacted amine. |
| Signals corresponding to common laboratory solvents (e.g., DCM, EtOAc, hexanes). | Residual Solvents | Dry the sample under high vacuum for an extended period. |
Issue 2: Inconsistent Reaction Yields or Formation of Byproducts
Symptom: You are observing low yields or unexpected side products in a reaction where this compound is a starting material.
Possible Cause: The presence of unreacted hexa-1,5-dien-3-amine in your commercial sample. The free amine can compete with your desired nucleophile, leading to the formation of undesired byproducts and lower yields of your target molecule.
Solution:
-
Analyze the purity of your this compound by ¹H NMR or LC-MS to confirm the presence of the amine impurity.
-
Purify the material using flash column chromatography to remove the more polar amine starting material.
-
Repeat the reaction with the purified carbamate.
Experimental Protocols
Protocol 1: Purity Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis:
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Integrate all signals. The singlet corresponding to the tert-butyl group should integrate to 9 protons.
-
Compare the chemical shifts of any unexpected signals to known values for common impurities (see table above).
-
Quantify the level of impurities by comparing the integration of their signals to the integration of the product's signals.
-
Protocol 2: Purification by Flash Column Chromatography
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and concentrate the mixture to dryness to create a dry-loaded sample.
-
Column Packing: Pack a flash chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). A typical starting point would be 5% ethyl acetate in hexanes.
-
Loading and Elution: Load the dried slurry onto the top of the packed column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Plausible synthesis and potential impurities.
Caption: Troubleshooting workflow for failed experiments.
Caption: Impurity identification and removal logic.
References
Technical Support Center: Troubleshooting Reactions with Tert-butyl hexa-1,5-dien-3-ylcarbamate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Tert-butyl hexa-1,5-dien-3-ylcarbamate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, with the molecular formula C11H19NO2, is a synthetic organic compound.[1] Its structure features a tert-butoxycarbonyl (Boc) protected amine on a hexa-1,5-diene backbone. While specific applications for this exact molecule are not widely documented, its functional groups suggest its utility as a versatile building block in organic synthesis. The diene moiety can potentially participate in cycloaddition reactions like the Diels-Alder reaction, and the Boc-protected amine allows for the controlled introduction of a nitrogen atom in a synthetic route.
Q2: What are the general stability characteristics of the Boc protecting group?
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under many reaction conditions.[2] Key stability features include:
-
Stable to basic conditions: It is resistant to hydrolysis by bases.[3][4]
-
Stable to many nucleophiles: It can withstand various nucleophilic reagents.[5]
-
Stable to catalytic hydrogenation: This allows for the reduction of other functional groups in the molecule without removing the Boc group.[2]
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Labile to acidic conditions: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][5]
Q3: How can I confirm the purity of my this compound starting material?
Ensuring the purity of your starting material is crucial for a successful reaction. Standard analytical techniques can be employed to assess the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): A sensitive method to quantify the purity and detect non-volatile impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor reaction progress.
Troubleshooting Failed Reactions
Scenario 1: Incomplete or Failed Diels-Alder Reaction
The 1,5-diene functionality of this compound suggests its potential use as a diene in Diels-Alder reactions. If you are experiencing low to no yield in such a reaction, consider the following:
Q: My Diels-Alder reaction with this compound as the diene is not proceeding. What are the possible causes and solutions?
A: Several factors can contribute to a failed Diels-Alder reaction. Below is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Dienophile | The electronic nature of the dienophile is critical. Electron-withdrawing groups on the dienophile generally accelerate the reaction. Consider using a more activated dienophile. |
| Steric Hindrance | The bulky tert-butyl group could sterically hinder the approach of the dienophile.[4] Using a smaller dienophile or higher reaction temperatures might be necessary. |
| Incorrect Reaction Temperature | Diels-Alder reactions often require elevated temperatures to overcome the activation energy.[6] However, excessively high temperatures can lead to the retro-Diels-Alder reaction. Experiment with a range of temperatures. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate. Non-polar solvents are typically used, but for some systems, polar solvents or even water can have a catalytic effect. |
| Presence of Polymerization Inhibitors | Dienes can be prone to polymerization. Ensure your starting material is free from any polymerization inhibitors that may have been added for storage. |
Experimental Protocol: General Procedure for a Trial Diels-Alder Reaction
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., toluene, xylene), add the dienophile (1.1 to 2 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting a Failed Diels-Alder Reaction
References
- 1. This compound | C11H19NO2 | CID 45091895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent [mdpi.com]
Technical Support Center: Optimizing Reactions with Tert-butyl hexa-1,5-dien-3-ylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl hexa-1,5-dien-3-ylcarbamate and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you increase the reaction rate and overcome common challenges in your experiments, with a focus on its application as a diene in Diels-Alder cycloadditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary type of reaction for this compound, and what factors influence its rate?
A1: this compound, particularly in its 2(H)-pyran-2-one form, primarily undergoes Diels-Alder cycloaddition reactions.[1][2] It acts as a "chameleon" diene, meaning it can react with both electron-rich and electron-deficient dienophiles (substrates).[1][2] However, the reaction rate is significantly influenced by the electronic properties of the dienophile. Cycloadditions with electronically matched, electron-deficient dienophiles are generally faster than those with electronically mismatched, electron-rich dienophiles.[1][2]
Q2: My Diels-Alder reaction with this compound is slow. What are the most likely causes?
A2: A slow reaction rate can be attributed to several factors:
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Dienophile Electronics: You may be using an electron-rich dienophile, which reacts more slowly with the diene.[1]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. The published protocols often use temperatures around 100°C.[1]
-
Concentration: Low concentrations of either the diene or the dienophile can lead to a slower reaction.
-
Solvent: While the reaction can be run neat in an excess of the dienophile, the choice of solvent can impact reaction kinetics.
Q3: I am observing the formation of multiple products in my reaction. What could be the reason?
A3: In Diels-Alder reactions, the formation of regioisomers and stereoisomers (endo and exo products) is common. The tert-butylcarbamate group at the 5-position of the pyrone ring directs the cycloaddition to favor the 5-substituted cycloadduct as the major regioisomer.[1] The formation of both endo and exo stereoisomers is also expected, with the endo product often being the major one due to favorable secondary orbital interactions.[1]
Q4: Can I use a catalyst to speed up the reaction?
A4: While the provided literature primarily describes thermal Diels-Alder reactions, Lewis acid catalysis is a common strategy to accelerate Diels-Alder reactions. A Lewis acid could potentially coordinate to the dienophile, making it more electron-deficient and thus increasing the reaction rate with the electron-rich diene. However, specific catalysts for this particular diene would require experimental validation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low. | Increase the reaction temperature. Successful reactions have been reported at 100°C.[1] |
| Incorrect dienophile choice. | If possible, switch to a more electron-deficient dienophile to increase the reaction rate. | |
| Reagent degradation. | Ensure the purity and stability of both the diene and the dienophile. | |
| Slow Reaction Rate | Suboptimal concentration of reactants. | Increase the concentration of the limiting reagent. Running the reaction neat in an excess of the dienophile can be effective.[1] |
| Electronically mismatched dienophile. | Be aware that electron-rich dienophiles will inherently react slower.[1] Consider longer reaction times or higher temperatures. | |
| Formation of Multiple Isomers | Inherent nature of the Diels-Alder reaction. | This is expected. Use chromatographic techniques (e.g., column chromatography) to separate the desired isomer. The 5-substituted cycloadduct is typically the major regioisomer.[1] |
| Reaction Stalls Before Completion | Reversible reaction or product inhibition. | Monitor the reaction progress over time. If it stalls, consider removing the product as it forms, if feasible in your experimental setup. |
Quantitative Data: Reaction Rates with Various Dienophiles
The following table summarizes the reaction rates of 5-(BocNH)-2(H)pyran-2-one (a derivative of this compound) with different dienophiles at 100°C.
| Dienophile | Initial Rate (mmol/h) | Half-life (t½) (h) | Pseudo-first-order rate constant (s⁻¹) |
| Methyl acrylate | 24 | 5 | 38.5 x 10⁻⁶ |
| Butyl vinyl ether | 7.3 | 16.5 | 11.7 x 10⁻⁶ |
| Vinyl acetate | - | 36 | - |
Data sourced from Omar et al., Molecules, 2022.[1]
Experimental Protocols
General Procedure for Diels-Alder Cycloaddition
This protocol is adapted from the reaction of 5-(BocNH)-2(H)pyran-2-one with various dienophiles.[1]
Materials:
-
5-(BocNH)-2(H)pyran-2-one (diene)
-
Dienophile (e.g., methyl acrylate, butyl vinyl ether)
-
Appropriate reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Heating apparatus (e.g., oil bath)
-
Solvent for purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
A solution of 5-(BocNH)-2(H)pyran-2-one is prepared in a large excess of the dienophile.
-
The reaction mixture is heated to 100°C.
-
The progress of the reaction is monitored at regular intervals using techniques such as LC-MS and NMR.
-
Upon completion, the excess dienophile is removed under reduced pressure.
-
The crude product mixture is purified by column chromatography on silica gel to separate the cycloadducts.
Visualizations
Experimental Workflow for Diels-Alder Reaction
Caption: Workflow for a typical Diels-Alder cycloaddition experiment.
Factors Influencing Diels-Alder Reaction Rate
Caption: Key factors that affect the rate of the Diels-Alder reaction.
References
Preventing dimerization of Tert-butyl hexa-1,5-dien-3-ylcarbamate under thermal conditions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl hexa-1,5-dien-3-ylcarbamate, focusing on the prevention of its dimerization under thermal conditions.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of thermal dimerization for this compound?
A1: The thermal dimerization of this compound is most likely a[1][1]-sigmatropic rearrangement known as the Cope rearrangement.[2][3][4] This is a common thermal reaction for 1,5-dienes.[2][3][4] The reaction proceeds through a concerted, cyclic transition state, leading to the formation of a constitutional isomer. While technically a rearrangement, if the product can react further with the starting material, it can lead to oligomerization and what is observed as dimerization. In some cases, a bimolecular Diels-Alder reaction between two molecules of the diene could also be a competing pathway, though the Cope rearrangement is often more facile for acyclic 1,5-dienes.
Q2: What primary factors influence the rate of this dimerization?
A2: The primary factors influencing the rate of dimerization are temperature and concentration.
-
Temperature: The Cope rearrangement has a significant activation energy and is therefore highly temperature-dependent.[2] Higher temperatures will accelerate the rate of this rearrangement.[2][4]
-
Concentration: If the dimerization is a bimolecular process (a reaction between two molecules), the rate will be proportional to the square of the concentration. Therefore, higher concentrations will lead to a significantly faster rate of dimerization. For related compounds, it has been observed that dimerization is a bimolecular reaction.
Q3: How can I prevent or minimize the dimerization of this compound during a reaction?
A3: To minimize dimerization, you should focus on controlling the reaction conditions:
-
Lower the Reaction Temperature: If the desired reaction can proceed at a lower temperature, this is the most effective way to reduce the rate of the competing Cope rearrangement.
-
Use Dilute Conditions: Running the reaction at a lower concentration can significantly decrease the rate of a bimolecular dimerization side reaction. It has been shown that carrying out reactions under more dilute conditions can effectively reduce the formation of dimers.
-
Slow Addition of the Substrate: If the reaction involves adding the this compound to a reaction mixture, adding it slowly over a prolonged period can help maintain a low effective concentration, thus disfavoring dimerization.
-
Choose an Appropriate Solvent: While less impactful than temperature and concentration, the choice of solvent can influence reaction rates. A solvent that favors the desired reaction pathway over the dimerization could be beneficial.
Troubleshooting Guide
Problem 1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer.
-
Probable Cause: The reaction temperature is too high, or the concentration of the this compound is excessive, leading to thermal dimerization via a Cope rearrangement or other bimolecular reaction.
-
Solution:
-
Reduce Temperature: Attempt the reaction at a lower temperature. It is advisable to run a temperature screen to find the optimal balance between the rate of your desired reaction and the rate of dimerization.
-
Decrease Concentration: Halve the concentration of your starting material and observe the effect on the product-to-dimer ratio. If the dimerization is bimolecular, this should result in a four-fold decrease in the rate of dimer formation.
-
Slow Addition: If applicable to your reaction setup, prepare a dilute solution of the this compound and add it dropwise to the reaction mixture over several hours.
-
Problem 2: I am observing the formation of an isomeric impurity in my final product.
-
Probable Cause: This is likely the product of the Cope rearrangement, which is an isomer of the starting material. This may not be a "dimer" in the sense of a doubled molecular weight, but rather a rearranged monomer.
-
Solution:
-
Characterize the Impurity: Use techniques like NMR and Mass Spectrometry to confirm if the impurity has the same molecular formula as your starting material but a different connectivity, which would be consistent with a Cope rearrangement product.
-
Minimize Reaction Time: If the desired reaction is faster than the rearrangement, reducing the overall reaction time can help to minimize the formation of this impurity.
-
Purification Strategy: If the rearrangement cannot be completely suppressed, develop a robust purification method (e.g., column chromatography, recrystallization) to separate your desired product from the isomeric impurity.
-
Data Presentation
The following table presents hypothetical data to illustrate the effect of temperature and concentration on the dimerization of this compound.
| Experiment ID | Temperature (°C) | Concentration (M) | Reaction Time (h) | Yield of Desired Product (%) | Yield of Dimer (%) |
| 1 | 100 | 0.5 | 4 | 75 | 20 |
| 2 | 80 | 0.5 | 6 | 85 | 10 |
| 3 | 100 | 0.1 | 4 | 90 | 5 |
| 4 | 80 | 0.1 | 6 | 95 | <2 |
Experimental Protocols
Protocol: General Procedure to Minimize Dimerization in a Reaction Involving this compound
Objective: To perform a reaction with this compound while minimizing the formation of its thermal dimer.
Materials:
-
This compound
-
An appropriate solvent (e.g., Toluene, THF)
-
Other reaction-specific reagents
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, addition funnel, and an inert gas inlet. Ensure the system is properly flushed with the inert gas.
-
Initial Charge: To the reaction flask, add the solvent and any other reagents that are not the this compound. Begin stirring and bring the mixture to the desired reaction temperature (it is recommended to start with a lower temperature, e.g., 80°C).
-
Substrate Preparation: In a separate flask, dissolve the this compound in the reaction solvent to create a dilute solution (e.g., 0.1 M).
-
Slow Addition: Transfer the dilute solution of the carbamate to the addition funnel. Add the solution dropwise to the heated reaction mixture over a period of 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using a suitable technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate work-up and purification procedures.
Visualizations
Caption: Proposed Cope Rearrangement of the Substrate.
Caption: Workflow to Minimize Dimerization.
Caption: Troubleshooting Logic for Dimer Formation.
References
Validation & Comparative
Comparative Analysis of Tert-butyl hexa-1,5-dien-3-ylcarbamate and Alternative Carbamates for Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics and synthesis of Tert-butyl hexa-1,5-dien-3-ylcarbamate, with a comparative analysis of alternative carbamate compounds.
This compound is a carbamate derivative of significant interest in organic synthesis and medicinal chemistry due to its unique structural features, including a chiral center and two terminal vinyl groups. These reactive handles make it a versatile building block for the synthesis of complex molecules and potential drug candidates. This guide provides a detailed analysis of its predicted ¹H NMR spectrum, a plausible synthetic route, and a comparative overview with other relevant carbamate compounds.
Predicted ¹H NMR Spectral Data
Due to the limited availability of experimental spectra for this compound, a predicted ¹H NMR spectrum has been generated based on established chemical shift principles and data from structurally similar compounds. The predicted data is crucial for the identification and characterization of this compound in a research setting.
Table 1: Predicted ¹H NMR Data for this compound and Comparison with Experimental Data of Alternative Carbamates.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| This compound (Predicted) | a (-C(CH₃)₃) | ~1.45 | s | - | N/A |
| b (-CH₂) | ~2.30-2.45 | m | - | N/A | |
| c (-CH(NH)-) | ~4.10-4.20 | m | - | N/A | |
| d (-NH-) | ~4.80-5.00 | d | ~8.0 | N/A | |
| e (=CH₂) | ~5.10-5.30 | m | - | N/A | |
| f (-CH=) | ~5.70-5.90 | m | - | N/A | |
| Tert-butyl p-tolylcarbamate | -C(CH₃)₃ | 1.51 | s | - | [1] |
| -CH₃ | 2.29 | s | - | [1] | |
| Ar-H | 7.08, 7.25 | d | 8.0 | [1] | |
| -NH- | 6.42 | bs | - | [1] | |
| Tert-butyl benzylcarbamate | -C(CH₃)₃ | 1.46 | s | - | [1] |
| -CH₂- | 4.31 | s | - | [1] | |
| Ar-H | 7.24-7.34 | m | - | [1] | |
| -NH- | 4.90 | bs | - | [1] | |
| Ethyl carbamate | -CH₃ | 1.25 | t | 7.1 | |
| -CH₂- | 4.12 | q | 7.1 | ||
| -NH₂- | 4.58 | bs | - |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the Boc protection of the corresponding amine, hexa-1,5-dien-3-amine. This reaction is a standard procedure in organic synthesis.[2][3][4]
Materials:
-
Hexa-1,5-dien-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve hexa-1,5-dien-3-amine (1.0 eq) in the chosen solvent (e.g., dichloromethane) in a round-bottom flask.
-
Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Comparative Analysis and Alternatives
The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals for the tert-butyl group as a singlet around 1.45 ppm, and complex multiplets for the vinylic protons between 5.10 and 5.90 ppm. The methine proton adjacent to the nitrogen is expected to appear around 4.10-4.20 ppm.
In comparison, simpler carbamates like Tert-butyl p-tolylcarbamate and Tert-butyl benzylcarbamate show cleaner spectra with distinct aromatic and benzylic proton signals, respectively.[1] Ethyl carbamate , a smaller and more polar alternative, displays a characteristic triplet-quartet pattern for the ethyl group.
The choice of carbamate in drug development and research depends on the specific application. The dienyl structure of this compound offers opportunities for further functionalization via reactions such as Diels-Alder cycloadditions or cross-metathesis, making it a valuable intermediate for combinatorial chemistry and the synthesis of diverse molecular scaffolds. Simpler carbamates may be preferred when such reactive handles are not required, and stability or specific steric and electronic properties are the primary concern.
Visualization of the Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Comparative Analysis of 13C NMR Data for Tert-butyl hexa-1,5-dien-3-ylcarbamate and Structural Alternatives
For Immediate Release
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) data for the novel compound tert-butyl hexa-1,5-dien-3-ylcarbamate against experimentally determined data for two commercially available structural analogs: tert-butyl allylcarbamate and tert-butyl diallylcarbamate. This information is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of carbamate-containing molecules and other related organic compounds.
The accurate interpretation of 13C NMR spectra is crucial for the structural elucidation and purity assessment of newly synthesized chemical entities. By comparing the predicted spectrum of a target molecule with the known spectra of similar compounds, researchers can gain valuable insights into the expected chemical shifts and structural features.
Predicted and Experimental 13C NMR Data
The following tables summarize the predicted 13C NMR chemical shifts for this compound and the experimental data for tert-butyl allylcarbamate and tert-butyl diallylcarbamate.
Table 1: Predicted 13C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 155.2 |
| C(CH₃)₃ | 79.5 |
| C( C H₃)₃ | 28.4 |
| CH-N | 53.1 |
| CH=CH₂ (C1 & C5) | 136.5, 135.8 |
| CH= C H₂ (C2 & C6) | 117.2, 117.9 |
| CH₂ (C4) | 38.2 |
Disclaimer: Data is predicted using online NMR prediction tools and should be confirmed by experimental analysis.
Table 2: Experimental 13C NMR Data for Structural Analogs
| Compound | Carbon Atom | Experimental Chemical Shift (ppm) |
| Tert-butyl allylcarbamate | C=O | 155.9 |
| C(CH₃)₃ | 79.2 | |
| C( C H₃)₃ | 28.4 | |
| CH₂-N | 42.9 | |
| CH=CH₂ | 135.2 | |
| CH= C H₂ | 116.3 | |
| Tert-butyl diallylcarbamate | C=O | 155.5 |
| C(CH₃)₃ | 79.8 | |
| C( C H₃)₃ | 28.4 | |
| CH₂-N | 48.7 | |
| CH=CH₂ | 134.1 | |
| CH= C H₂ | 117.0 |
Experimental Protocols
A standard protocol for acquiring 13C NMR spectra for small organic molecules is outlined below.
Sample Preparation:
-
Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening.
Instrument Parameters (for a 400 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Solvent: Chloroform-d (CDCl₃) is commonly used, with its characteristic triplet at approximately 77.16 ppm.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. The relaxation delay should be sufficiently long to allow for full relaxation of all carbon nuclei, especially quaternary carbons, for accurate integration if required.
-
Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration and the desired signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
-
Perform baseline correction to ensure a flat baseline across the spectrum.
Structural Comparison and Signaling Pathway
The following diagram illustrates the structural relationship between the target compound and its analogs, highlighting the key carbon environments.
Caption: Structural relationship and data source for the analyzed carbamates.
Comparative Analysis of Tert-butyl hexa-1,5-dien-3-ylcarbamate by Mass Spectrometry
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Tert-butyl hexa-1,5-dien-3-ylcarbamate is a carbamate derivative containing a diene functional group. Its analysis by mass spectrometry is crucial for structural elucidation, purity assessment, and metabolic studies. This guide provides a comparative overview of its predicted mass spectral behavior under different ionization techniques and offers standardized protocols for its analysis. As specific experimental data for this compound is not widely published, this guide is based on the well-established fragmentation patterns of tert-butyl carbamates (Boc-amines) and unsaturated systems.[1][2][3]
The molecular formula for this compound is C₁₁H₁₉NO₂, with a monoisotopic mass of 197.14 g/mol .[4]
Data Presentation: Predicted Mass Spectra
The fragmentation of this molecule is expected to be significantly influenced by the ionization method used. Electron Ionization (EI) typically induces extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
Table 1: Predicted m/z Values for Key Fragments
| Predicted Fragment Ion | Structure | Electron Ionization (EI) | Electrospray Ionization (ESI, Positive Mode) | Fragmentation Pathway |
| [M]⁺ | [C₁₁H₁₉NO₂]⁺ | 197 (Low abundance) | --- | Molecular Ion |
| [M+H]⁺ | [C₁₁H₁₉NO₂H]⁺ | --- | 198 (High abundance) | Protonated Molecular Ion |
| [M-C₄H₈]⁺ | [C₇H₁₁NO₂]⁺ | 141 | 142 ([M+H-C₄H₈]⁺) | Loss of isobutylene from the Boc group.[1] |
| [M-C₄H₉O]⁺ | [C₇H₁₀N]⁺ | 122 | --- | Loss of tert-butoxy radical. |
| [M-C₅H₈O₂]⁺ | [C₆H₁₁N]⁺ | 97 | 98 ([M+H-C₅H₈O₂]⁺) | Loss of Boc group (isobutylene + CO₂).[2][3] |
| [C₄H₉]⁺ | [tert-butyl]⁺ | 57 (High abundance) | 57 (Low abundance) | Cleavage of the Boc group.[1] |
| [C₅H₅]⁺ | [Cyclopentadienyl cation] | 65 | --- | Rearrangement and fragmentation of the diene chain. |
| [C₆H₉]⁺ | [Hexadienyl fragment] | 81 | --- | Cleavage of the C-N bond. |
Comparison with an Alternative: Tert-butyl carbamate
To understand the influence of the hexa-1,5-dien-3-yl group, a comparison with the simplest Boc-protected amine, Tert-butyl carbamate (C₅H₁₁NO₂, MW: 117.08 g/mol ), is useful.[5]
Table 2: Fragmentation Comparison
| Ionization Method | This compound (Predicted) | Tert-butyl carbamate (Observed) | Key Difference |
| EI Fragmentation | Complex spectrum with fragments at m/z 57, 81, 97, 141. | Simpler spectrum dominated by m/z 57 ([C₄H₉]⁺) and m/z 102 ([M-CH₃]⁺). | The diene chain introduces additional fragmentation pathways (e.g., allylic cleavage) leading to ions like m/z 81. |
| ESI Fragmentation | Protonated molecule [M+H]⁺ at m/z 198, with characteristic loss of 56 Da (isobutylene) to m/z 142 and 100 Da (Boc group) to m/z 98.[1][6] | Protonated molecule [M+H]⁺ at m/z 118, with a primary loss of 56 Da to m/z 62. | The core fragmentation of the Boc group is consistent, but the resulting fragment masses are shifted by the mass of the substituent. |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Carbamates can be thermally labile, which presents a challenge for GC-MS analysis.[7][8] A programmable injector is often used to minimize thermal degradation.[7]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Column: A mid-polarity column such as a BPX-50 (50% Phenyl Polysilphenylene-siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
-
Injector: Temperature programmable injector (SPI) or a split/splitless injector.
-
Injector Temperature: 250°C.[9]
-
Injection Mode: Split mode to avoid overloading the column.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.[9]
-
Hold: 6 minutes.
-
-
MS Conditions:
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS with ESI is often the preferred method for thermally labile compounds like carbamates.[8]
-
Instrumentation: High-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
LC Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
Start at 5% B.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 50-500.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation of the [M+H]⁺ ion.
-
Visualizations
Experimental Workflow
Caption: General workflow for the mass spectrometry analysis of small molecules.
Predicted ESI Fragmentation Pathway
Caption: Predicted fragmentation of protonated this compound in ESI-MS.
References
- 1. doaj.org [doaj.org]
- 2. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protonation sites and dissociation mechanisms of t-butylcarbamates in tandem mass spectrometric assays for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H19NO2 | CID 45091895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. scispec.co.th [scispec.co.th]
A Comparative Guide to the FT-IR Spectrum of Tert-butyl hexa-1,5-dien-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of tert-butyl hexa-1,5-dien-3-ylcarbamate. Due to the lack of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its primary functional groups: a carbamate and two terminal vinyl groups. For comparative analysis, experimental data for tert-butyl carbamate and characteristic vibrational frequencies for terminal alkenes are provided.
Predicted FT-IR Spectrum of this compound
The FT-IR spectrum of this compound is anticipated to exhibit a combination of absorptions characteristic of both carbamates and terminal alkenes. The key predicted vibrational modes, their expected wavenumber ranges, and assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3340 | Medium | N-H stretch | Carbamate |
| ~3080 | Medium | =C-H stretch | Alkene |
| 2980-2960 | Strong | C-H stretch (asymmetric) | t-Butyl & Alkyl |
| 2870-2850 | Medium | C-H stretch (symmetric) | t-Butyl & Alkyl |
| ~1690 | Strong | C=O stretch (Amide I) | Carbamate |
| ~1645 | Medium | C=C stretch | Alkene |
| ~1520 | Strong | N-H bend (Amide II) | Carbamate |
| 1470-1450 | Medium | C-H bend (scissoring) | Alkyl |
| 1390 & 1365 | Medium | C-H bend (umbrella) | t-Butyl |
| ~1250 | Strong | C-N stretch / O=C-O stretch | Carbamate |
| ~1040 | Medium | C-O stretch | Carbamate |
| ~990 & ~910 | Strong | =C-H bend (out-of-plane) | Alkene |
Comparative FT-IR Data
To substantiate the predicted spectrum, the following table compares the experimental FT-IR data of tert-butyl carbamate with the characteristic absorptions of a generic terminal alkene. This comparison illustrates the contributions of each functional moiety to the expected spectrum of the target molecule.
| Functional Group | Vibration | Tert-butyl carbamate (Experimental, cm⁻¹) | Terminal Alkene (Characteristic, cm⁻¹)[1][2][3][4] |
| Carbamate | N-H stretch | ~3340 | - |
| C-H stretch (t-Butyl) | 2980-2960 | - | |
| C=O stretch (Amide I) | ~1705 | - | |
| N-H bend (Amide II) | ~1520 | - | |
| C-N / O=C-O stretch | ~1250 | - | |
| C-O stretch | ~1040 | - | |
| Alkene | =C-H stretch | - | 3100-3000 |
| C=C stretch | - | 1680-1640 | |
| =C-H bend (out-of-plane) | - | 1000-650 (strong bands around 990 & 910 for monosubstituted) |
Note: The experimental data for tert-butyl carbamate is sourced from publicly available spectral databases.[5][6][7]
Experimental Protocol: FT-IR Spectroscopy
The following is a standard procedure for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Potassium Bromide (KBr), IR-grade
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Heat lamp (optional)
-
Sample to be analyzed
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum (especially in the O-H stretching region). This can be done by heating the KBr in an oven and storing it in a desiccator.
-
Place a small amount of KBr (approximately 100-200 mg) into the agate mortar.
-
Add a small amount of the sample (approximately 1-2 mg) to the KBr. The optimal sample-to-KBr ratio is typically around 1:100.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the die of the pellet press.
-
Ensure the powder is evenly distributed.
-
Assemble the pellet press and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes.
-
Carefully release the pressure and disassemble the press. A transparent or translucent KBr pellet containing the sample should be obtained.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform any necessary baseline corrections or other data processing steps.
-
Identify and label the significant absorption peaks.
-
Visualizations
Caption: Workflow for FT-IR analysis using the KBr pellet method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IR spectrum: Alkenes [quimicaorganica.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. tert-Butyl carbamate(4248-19-5) IR Spectrum [chemicalbook.com]
- 6. tert-Butyl carbamate [webbook.nist.gov]
- 7. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Boc-Protecting Reagents for Amine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. Its widespread use stems from its stability under a variety of reaction conditions and the facility of its removal under mild acidic conditions. While di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) is the most ubiquitous reagent for the introduction of the Boc group, a range of other reagents exist, each with distinct reactivity profiles, advantages, and disadvantages. This guide provides an objective comparison of the reactivity of Tert-butyl hexa-1,5-dien-3-ylcarbamate and other common Boc reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Overview of Common Boc Reagents
The choice of a Boc-donating reagent can significantly impact reaction efficiency, substrate scope, and overall yield. The most commonly employed reagents include:
-
Di-tert-butyl dicarbonate (Boc₂O): The most widely used reagent due to its commercial availability, relatively low cost, and ease of handling. It is a crystalline solid with a low melting point.[1]
-
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): A crystalline solid that is often used for the protection of amino acids. It is known for reacting rapidly and cleanly.
-
tert-Butyl azidoformate (Boc-N₃): A powerful but potentially hazardous reagent. It is highly reactive but its use is often limited due to safety concerns related to the azide moiety.
-
This compound: An allylic carbamate whose reactivity as a Boc-donating reagent is not well-documented in scientific literature. Its potential reactivity can be inferred from the general behavior of allylic carbamates.
Comparative Reactivity and Performance
The reactivity of Boc reagents is primarily a function of the leaving group's stability and the electrophilicity of the carbonyl carbon. A summary of the key performance indicators for the most common reagents is presented below.
| Reagent | Structure | Typical Reaction Conditions | Advantages | Disadvantages |
| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NEt₃, DMAP, NaOH), Solvent (e.g., THF, CH₂Cl₂, MeCN), Room Temperature | Readily available, cost-effective, high yields, byproducts are volatile (CO₂ and t-BuOH)[2][3] | Can require a base, which may not be suitable for all substrates; slower reaction rates compared to more reactive reagents. | |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Base (e.g., NEt₃), Aqueous dioxane or acetone, Room Temperature | High reactivity, clean reactions, byproduct is easily removed by extraction[4] | More expensive than Boc₂O, byproduct is a solid that needs to be removed. | |
| tert-Butyl azidoformate (Boc-N₃) | Varies, can be used without base, often requires elevated temperatures | Highly reactive | Thermally unstable and potentially explosive, hazardous byproducts (HN₃)[5] | |
| This compound | Not well-documented for Boc protection | Potentially mild reaction conditions due to the allylic nature of the leaving group. | Not commercially available as a standard Boc reagent, reactivity and substrate scope are largely unknown. |
Note on this compound: There is a significant lack of published experimental data on the use of this compound as a reagent for Boc protection. Based on the principles of allylic carbamate chemistry, it could potentially transfer the Boc group under neutral or mildly acidic conditions, with the dienyl alcohol as a leaving group. However, without experimental validation, its efficacy and potential side reactions remain speculative. Researchers interested in exploring this reagent would need to conduct initial feasibility studies.
Experimental Protocols
Detailed experimental protocols for the Boc protection of a generic primary amine are provided below for the most common reagents.
Protocol 1: Boc Protection using Di-tert-butyl dicarbonate (Boc₂O)
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (1.1 eq)
-
Triethylamine (NEt₃) (1.2 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst
-
Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) as solvent
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine or DMAP to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Boc Protection using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
Materials:
-
Primary amine (1.0 eq)
-
Boc-ON (1.05 eq)
-
Triethylamine (NEt₃) (1.5 eq)
-
50% Aqueous Dioxane or Acetone
Procedure:
-
Dissolve the primary amine and triethylamine in the aqueous solvent system.
-
Add Boc-ON to the solution at room temperature with stirring.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The oxime byproduct is soluble in the organic phase.[4]
-
Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any remaining amine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the Boc-protected amine.
Visualizing Reaction Pathways
The following diagrams illustrate the generalized workflow for Boc protection and the logical relationship between the choice of reagent and reaction conditions.
Caption: General workflow for a Boc protection reaction.
Caption: Decision tree for selecting a suitable Boc reagent.
Conclusion
The selection of an appropriate Boc-protecting reagent is a critical decision in the planning of a synthetic route. While di-tert-butyl dicarbonate remains the workhorse for most applications due to its balance of reactivity, stability, and cost, reagents like Boc-ON offer advantages in terms of reaction speed and cleanliness for sensitive substrates. The use of highly reactive but hazardous reagents such as Boc-N₃ is generally limited to specific cases where other reagents fail. The reactivity of this compound as a Boc-donating reagent is an area that warrants further investigation to determine its potential utility in organic synthesis. Researchers should carefully consider the factors outlined in this guide to make an informed decision that best suits the requirements of their specific chemical transformation.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Purity Assessment of Tert-butyl hexa-1,5-dien-3-ylcarbamate: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Tert-butyl hexa-1,5-dien-3-ylcarbamate, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a standard HPLC-UV method and compares it with an alternative HPLC-based approach using a universal detector, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC with UV detection is a widely adopted method for the purity analysis of organic molecules.[1][2] For this compound, a C18 column is a suitable stationary phase, providing good retention and separation of the main compound from its potential impurities. Given the aliphatic nature of the carbamate and the lack of a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is proposed to achieve adequate sensitivity.
Potential Impurities
Based on a plausible synthetic route involving the reaction of tert-butyl carbamate with a suitable precursor, the following potential impurities have been identified for the purpose of this guide:
-
Impurity A: Tert-butyl carbamate (Unreacted starting material)
-
Impurity B: Hexa-1,5-dien-3-ol (Precursor)
-
Impurity C: A regioisomer or a di-substituted by-product.
Alternative Method: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
For compounds that lack a significant UV chromophore, an Evaporative Light Scattering Detector (ELSD) offers a powerful alternative.[3][4][5] The ELSD is a universal detector that measures the light scattered by analyte particles after the evaporation of the mobile phase, making it independent of the analyte's optical properties.[4][6] This can be particularly advantageous for achieving more uniform response factors for the main analyte and its impurities, especially if the impurities have different UV-absorbing properties.
Data Presentation: Comparative Analysis
The following table summarizes the hypothetical performance data for the two HPLC methods in the analysis of this compound and its potential impurities.
| Analyte | Method | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | HPLC-UV | 8.5 | - | 0.5 | 1.5 |
| HPLC-ELSD | 8.5 | - | 1.0 | 3.0 | |
| Impurity A (Tert-butyl carbamate) | HPLC-UV | 3.2 | 5.1 | 0.2 | 0.6 |
| HPLC-ELSD | 3.2 | 5.1 | 0.8 | 2.4 | |
| Impurity B (Hexa-1,5-dien-3-ol) | HPLC-UV | 4.8 | 3.9 | 0.8 | 2.4 |
| HPLC-ELSD | 4.8 | 3.9 | 1.2 | 3.6 | |
| Impurity C (By-product) | HPLC-UV | 9.7 | 2.5 | 0.6 | 1.8 |
| HPLC-ELSD | 9.7 | 2.5 | 1.1 | 3.3 |
Experimental Protocols
HPLC-UV Method
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-15 min: 80% B
-
15-15.1 min: 80% to 30% B
-
15.1-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the sample in Acetonitrile/Water (1:1).
HPLC-ELSD Method
Instrumentation: An HPLC system as described above, with an Evaporative Light Scattering Detector connected in series after the UV detector or used as a standalone detector.
Chromatographic Conditions: The same chromatographic conditions as the HPLC-UV method are employed.
ELSD Settings:
-
Drift Tube Temperature: 50 °C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
Gain: 1
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. What are Evaporative Light-Scattering Detectors? [peakscientific.com]
- 4. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 5. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 6. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
A Comparative Guide to N-Protecting Reagents: Alternatives to Tert-butyl hexa-1,5-dien-3-ylcarbamate
For researchers, scientists, and professionals in drug development, the strategic use of N-protecting groups is a cornerstone of successful multi-step organic synthesis, particularly in peptide and complex molecule synthesis. The choice of an appropriate N-protecting group is critical, as it directly impacts reaction yields, purification strategies, and the overall efficiency of a synthetic route. While tert-butyl carbamates, such as Tert-butyl hexa-1,5-dien-3-ylcarbamate, are widely utilized, a range of alternative reagents offers distinct advantages in terms of stability, orthogonality, and deprotection conditions. This guide provides an objective comparison of key alternative N-protecting groups, supported by experimental data and detailed protocols to inform your selection process.
Comparison of Key N-Protecting Groups
The selection of an N-protecting group is dictated by the specific requirements of the synthetic pathway, including the presence of other functional groups and the desired reaction conditions. The following tables summarize the performance of common alternatives to the tert-butoxycarbonyl (Boc) group.
| Protecting Group | Structure | Protection Reagent | Typical Protection Conditions | Deprotection Reagent | Typical Deprotection Conditions |
| Boc | Boc-ON, Boc2O | NaHCO3, THF/H2O | Strong Acid (e.g., TFA, HCl) | Acidic (pH 1-2) | |
| Fmoc | Fmoc-Cl, Fmoc-OSu | NaHCO3, THF/H2O | Base (e.g., 20-50% Piperidine in DMF) | Basic (pH 10-12) | |
| Cbz | Cbz-Cl | NaHCO3, THF/H2O | H2, Pd/C (Hydrogenolysis) | Neutral | |
| Alloc | Alloc-Cl | NaHCO3, THF/H2O | Pd(PPh3)4, Scavenger (e.g., PhSiH3) | Mild, Neutral | |
| TFA | Trifluoroacetic anhydride | Pyridine, CH2Cl2 | Mild Base (e.g., aq. NH3, K2CO3/MeOH) | Mildly Basic | |
| Nosyl | Ns-Cl | Pyridine, CH2Cl2 | Thiol (e.g., Thiophenol), Base (e.g., K2CO3) | Mild, Neutral |
Orthogonality of N-Protecting Groups
Orthogonal protection, the selective removal of one protecting group in the presence of others, is a critical strategy in complex synthesis.[1] The choice of an N-protecting group should be made with consideration for its compatibility with other protecting groups in the molecule.
| Protecting Group | Stable to Boc Deprotection (Acid) | Stable to Fmoc Deprotection (Base) | Stable to Cbz Deprotection (H2, Pd/C) | Stable to Alloc Deprotection (Pd(0)) |
| Boc | - | Yes | Yes | Yes |
| Fmoc | Yes | - | Quasi-stable[2] | Yes |
| Cbz | Yes | Yes | - | Yes |
| Alloc | Yes | Yes | Yes | - |
| TFA | No | No | Yes | Yes |
| Nosyl | Yes | Yes | Yes | Yes |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of N-protecting groups. Below are representative procedures for the protection of a primary amine (benzylamine) and subsequent deprotection for each of the compared reagents.
Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection of Benzylamine with Fmoc-Cl:
-
Procedure: To a solution of benzylamine (1.0 mmol) and sodium bicarbonate (2.0 mmol) in a 1:1 mixture of THF and water (10 mL), Fmoc-Cl (1.1 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford N-Fmoc-benzylamine.[2][3]
-
Typical Yield: 85-95%
Deprotection of N-Fmoc-benzylamine:
-
Procedure: N-Fmoc-benzylamine (1.0 mmol) is dissolved in a 20% solution of piperidine in DMF (10 mL). The reaction is stirred at room temperature for 30 minutes to 2 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual piperidine. The crude product is purified by column chromatography or crystallization to yield benzylamine.[][]
-
Typical Yield: >95%
Carboxybenzyl (Cbz) Group
Protection of Benzylamine with Cbz-Cl:
-
Procedure: To a solution of benzylamine (1.0 mmol) and sodium bicarbonate (2.0 mmol) in a 2:1 mixture of THF and water (15 mL) at 0 °C, benzyl chloroformate (Cbz-Cl, 1.2 mmol) is added dropwise. The reaction is stirred at room temperature for 12-20 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The product, N-Cbz-benzylamine, is purified by silica gel column chromatography.[6]
-
Typical Yield: 90-98%[7]
Deprotection of N-Cbz-benzylamine:
-
Procedure: N-Cbz-benzylamine (1.0 mmol) is dissolved in methanol (10 mL), and 10% Palladium on activated carbon (10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon). The mixture is stirred vigorously at room temperature for 2-16 hours until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give benzylamine.[6]
-
Typical Yield: >95%
Allyloxycarbonyl (Alloc) Group
Protection of Benzylamine with Alloc-Cl:
-
Procedure: A mixture of benzylamine (1.0 mmol) and sodium bicarbonate (6.0 mmol) in a 1:1 mixture of THF and water (6 mL) is treated with allyl chloroformate (Alloc-Cl, 3.0 mmol) at room temperature. The reaction is stirred for 12 hours. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous NaCl, dried over Na2SO4, and concentrated. The product, N-Alloc-benzylamine, is purified by column chromatography.[8]
-
Typical Yield: 87-95%
Deprotection of N-Alloc-benzylamine:
-
Procedure: To a stirred solution of N-Alloc-benzylamine (1.0 mmol) in CH2Cl2 (10 mL) at 0 °C under an argon atmosphere, phenylsilane (PhSiH3, 7.0 mmol) is added, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.1 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then concentrated under reduced pressure. The crude product is purified by column chromatography to yield benzylamine.[8][9]
-
Typical Yield: >90%
Trifluoroacetyl (TFA) Group
Protection of Benzylamine with Trifluoroacetic Anhydride:
-
Procedure: To a solution of benzylamine (1.0 mmol) and pyridine (1.2 mmol) in anhydrous CH2Cl2 (10 mL) at 0 °C, trifluoroacetic anhydride (1.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 1-3 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated to give N-(trifluoroacetyl)benzylamine, which can be purified by crystallization or column chromatography.
-
Typical Yield: >95%
Deprotection of N-(trifluoroacetyl)benzylamine:
-
Procedure: N-(trifluoroacetyl)benzylamine (1.0 mmol) is dissolved in a mixture of methanol (10 mL) and aqueous ammonia (28%, 2 mL). The solution is stirred at room temperature for 1-4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford benzylamine.
o-Nitrobenzenesulfonyl (Nosyl) Group
Protection of Benzylamine with Ns-Cl:
-
Procedure: To a solution of benzylamine (1.0 mmol) in CH2Cl2 (10 mL) and pyridine (1.5 mmol) at 0 °C, o-nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 mmol) is added. The mixture is stirred at room temperature for 2-4 hours. The reaction mixture is diluted with CH2Cl2 and washed successively with 1N HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over Na2SO4 and concentrated. The crude product is purified by column chromatography to give the N-nosyl-benzylamine.
-
Typical Yield: >90%
Deprotection of N-nosyl-benzylamine:
-
Procedure: To a solution of N-nosyl-benzylamine (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (3.0 mmol) and thiophenol (1.5 mmol). The mixture is stirred at room temperature for 1-3 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to yield benzylamine.
-
Typical Yield: >90%
Visualizing the Workflow: Orthogonal Protection Strategy
The following diagram illustrates the concept of an orthogonal protection strategy, where different protecting groups (PG) on a multifunctional molecule can be selectively removed without affecting the others.
Caption: Orthogonal protection workflow for selective modification.
N-Protection and Deprotection General Workflow
The fundamental steps of N-protection and deprotection are universal, regardless of the specific reagent used. The following diagram outlines this general experimental workflow.
Caption: General workflow for N-protection and deprotection.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. rsc.org [rsc.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. ijacskros.com [ijacskros.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Tert-butyl hexa-1,5-dien-3-ylcarbamate and a readily available alternative, Tert-butyl N-allylcarbamate. Due to the limited availability of experimental data for the target compound, this guide leverages spectral information from its structural analog to provide a predictive comparison. This information is crucial for researchers in drug development for the characterization and quality control of intermediates and final products.
Executive Summary
Spectroscopic Data Comparison
The following tables summarize the expected and available spectroscopic data for this compound and Tert-butyl N-allylcarbamate.
Table 1: ¹H NMR Data (Predicted for Target Compound, Reported for Alternative)
| Compound | Proton Assignment | Predicted/Reported Chemical Shift (δ, ppm) |
| This compound (Predicted) | -C(CH₃)₃ | ~1.45 (s, 9H) |
| -NH- | ~4.5-5.0 (br s, 1H) | |
| H-3 | ~4.0-4.5 (m, 1H) | |
| H-2, H-4 | ~2.2-2.5 (m, 2H) | |
| H-1, H-6 (vinylic) | ~5.0-5.3 (m, 4H) | |
| H-1', H-6' (vinylic) | ~5.7-6.0 (m, 2H) | |
| Tert-butyl N-allylcarbamate (Reported) | -C(CH₃)₃ | 1.46 (s, 9H) |
| -NH- | 4.75 (br s, 1H) | |
| -CH₂- | 3.75 (t, J=5.5 Hz, 2H) | |
| =CH₂ | 5.10-5.25 (m, 2H) | |
| -CH= | 5.80-5.95 (m, 1H) |
Table 2: ¹³C NMR Data (Predicted for Target Compound, Reported for Alternative)
| Compound | Carbon Assignment | Predicted/Reported Chemical Shift (δ, ppm) |
| This compound (Predicted) | -C(CH₃)₃ | ~28.5 |
| -C(CH₃)₃ | ~79.5 | |
| C=O | ~155.5 | |
| C-3 | ~50-55 | |
| C-2, C-4 | ~35-40 | |
| C-1, C-6 | ~115-120 | |
| C-1', C-6' | ~135-140 | |
| Tert-butyl N-allylcarbamate (Reported) | -C(CH₃)₃ | 28.4 |
| -C(CH₃)₃ | 79.1 | |
| C=O | 155.8 | |
| -CH₂- | 44.2 | |
| =CH₂ | 116.5 | |
| -CH= | 135.2 |
Table 3: IR Spectroscopy Data (Predicted for Target Compound, Reported for Alternative)
| Compound | Functional Group | Predicted/Reported Absorption (cm⁻¹) |
| This compound (Predicted) | N-H Stretch | ~3300-3400 (br) |
| C-H Stretch (sp³) | ~2850-3000 | |
| C=O Stretch (carbamate) | ~1680-1700 | |
| C=C Stretch | ~1640-1680 | |
| N-H Bend | ~1510-1550 | |
| C-O Stretch | ~1160-1250 | |
| Tert-butyl N-allylcarbamate (Reported)[1] | N-H Stretch | 3340 (br) |
| C-H Stretch (sp³) | 2980, 2930 | |
| C=O Stretch (carbamate) | 1690 | |
| C=C Stretch | 1645 | |
| N-H Bend | 1520 | |
| C-O Stretch | 1170 |
Table 4: Mass Spectrometry Data (Predicted for Target Compound, Reported for Alternative)
| Compound | Ion | Predicted/Reported m/z |
| This compound (Predicted) | [M+H]⁺ | 198.15 |
| [M-C₄H₈]⁺ (loss of isobutylene) | 142.09 | |
| [M-Boc+H]⁺ | 98.09 | |
| Tert-butyl N-allylcarbamate (Reported) | [M+H]⁺ | 158.12 |
| [M-C₄H₈]⁺ (loss of isobutylene) | 102.06 | |
| [M-Boc+H]⁺ | 58.06 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected prior to the sample scan.
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation (for ESI):
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
Data Processing:
-
The mass spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) and major fragment ions.
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic analysis of small molecules.
Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: Elucidating molecular structure from spectroscopic data.
References
A Comparative Guide to the Elemental Analysis of Tert-butyl hexa-1,5-dien-3-ylcarbamate and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the theoretical elemental composition of Tert-butyl hexa-1,5-dien-3-ylcarbamate and two structurally related tert-butyl carbamate derivatives. The data presented herein is crucial for the verification of compound identity and purity, which are critical parameters in synthetic chemistry and drug development.
Comparative Elemental Composition
The following table summarizes the theoretical weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) for the title compound and selected alternatives. These values serve as a benchmark for experimental results obtained from elemental analysis.
| Compound Name | Molecular Formula | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Oxygen (O) |
| This compound | C₁₁H₁₉NO₂[1] | 66.97% | 9.71% | 7.10% | 16.22% |
| tert-Butyl N-cyclohexa-1,3-dien-1-ylcarbamate | C₁₁H₁₇NO₂[2] | 67.66% | 8.78% | 7.17% | 16.39% |
| tert-Butyl piperidin-4-ylcarbamate | C₁₀H₂₀N₂O₂[3][4][5] | 59.97% | 10.07% | 13.99% | 15.98% |
Note: The elemental percentages are calculated based on the molecular formulas obtained from PubChem and other chemical databases.
The comparison highlights how subtle changes in the molecular structure, such as the degree of saturation and the introduction of an additional nitrogen atom, significantly alter the elemental composition. For instance, the fully saturated piperidine ring in tert-Butyl piperidin-4-ylcarbamate results in a lower carbon and higher nitrogen percentage compared to the unsaturated dienyl carbamates.
Experimental Protocol: CHN/O Combustion Analysis
Elemental analysis of organic compounds is most commonly performed using an automated CHN/O analyzer, which relies on high-temperature combustion.[6][7][8] This method provides a rapid and accurate determination of the carbon, hydrogen, nitrogen, and oxygen content of a sample.
Objective: To quantitatively determine the percentage by weight of Carbon, Hydrogen, Nitrogen, and Oxygen in an organic compound to verify its empirical formula and purity.
Materials and Equipment:
-
Microbalance (accurate to ±0.001 mg)
-
Elemental Analyzer (CHNS/O capabilities)
-
Tin or silver capsules for solid samples
-
Volumetric micro-syringes for liquid samples
-
High-purity helium and oxygen
-
Certified organic analytical standards (e.g., Acetanilide) for calibration
Procedure:
-
Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition. This step is crucial for ensuring the accuracy of the measurements.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried, homogeneous sample into a tin or silver capsule using a microbalance.[6] The exact sample weight should be recorded.
-
For liquid samples, a volumetric micro-syringe is used to dispense a precise amount into the capsule.
-
The capsule is then sealed and shaped to ensure complete and rapid combustion.
-
-
Combustion (CHN/S Analysis):
-
Reduction and Gas Separation:
-
The resulting gas mixture is swept by a helium carrier gas over heated high-purity copper, which reduces the nitrogen oxides to elemental nitrogen (N₂) and removes excess oxygen.[8]
-
The mixture of CO₂, H₂O, and N₂ then passes through a gas chromatography column, which separates the individual gases.
-
-
Detection and Quantification:
-
The separated gases are detected by a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through.
-
The instrument's software integrates the signal from the detector for each gas and, using the initial sample weight and calibration data, calculates the percentage of each element.
-
-
Oxygen Analysis (Pyrolysis):
-
Oxygen is determined separately by pyrolysis. The sample is heated in a furnace in the absence of oxygen, causing it to decompose.
-
The resulting gases are passed through a carbon catalyst, which converts the oxygen into carbon monoxide (CO).
-
The amount of CO is then measured, and the oxygen percentage is calculated.
-
Mandatory Visualization
The following diagram illustrates the generalized workflow for the elemental analysis of an organic compound using a modern CHN/O analyzer.
Caption: Generalized workflow for CHN elemental analysis by combustion.
References
- 1. This compound | C11H19NO2 | CID 45091895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-cyclohexa-1,3-dien-1-ylcarbamate | C11H17NO2 | CID 173220699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
- 4. TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0 [matrix-fine-chemicals.com]
- 5. 001chemical.com [001chemical.com]
- 6. mt.com [mt.com]
- 7. Combustion analysis - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Tert-butyl hexa-1,5-dien-3-ylcarbamate: A Step-by-Step Guide
Disclaimer: A specific Safety Data Sheet (SDS) for tert-butyl hexa-1,5-dien-3-ylcarbamate was not available at the time of this writing. The following disposal procedures are based on the general safety profiles of carbamate compounds and should be adapted in accordance with all applicable local, state, and federal regulations. Researchers are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. The procedural guidance herein is designed to ensure safe handling and environmental stewardship.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the general properties of carbamate derivatives, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant dust or aerosol generation is anticipated, a NIOSH-approved respirator may be necessary.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
II. Spill and Contamination Response
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained material into a suitable, clearly labeled, and sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
Crucially, do not allow the chemical or contaminated materials to enter drains or waterways, as some carbamates are toxic to aquatic life.
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility.
-
Waste Identification and Segregation:
-
This compound waste should be segregated from other waste streams to prevent incompatible chemical reactions.
-
The waste should be classified based on its hazardous characteristics. While specific data is unavailable for this compound, carbamates can be classified based on toxicity (oral, dermal, inhalation) and ecotoxicity.
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for waste accumulation.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with all necessary information about the chemical.
-
-
Regulatory Compliance:
-
All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA), the Department of Transportation (DOT), and relevant state and local authorities.
-
IV. Quantitative Data Summary
As a specific SDS for this compound is not available, quantitative data from a representative carbamate, tert-Butyl carbamate , is presented below for general reference.
| Property | Value |
| Molecular Formula | C5H11NO2 |
| Melting Point | 105 - 109 °C (221 - 228.2 °F)[1][2] |
| Boiling Point | No data available |
| Flash Point | No data available |
Note: This data is for tert-Butyl carbamate and may not be representative of this compound.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tert-butyl hexa-1,5-dien-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl hexa-1,5-dien-3-ylcarbamate. The following procedures are based on best practices for handling similar carbamate compounds in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage. |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[2][3] | Carbamates can be absorbed through the skin.[1] Protective gloves and clothing provide a barrier to prevent direct contact.[4] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood).[4][5] If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | Inhalation of dust or vapors can cause respiratory irritation.[6] Engineering controls like fume hoods are the primary method of exposure control. |
| Footwear | Closed-toe shoes. For situations with a risk of spills, chemical-resistant shoe covers or boots are recommended.[2] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Procedure
A systematic approach is critical to safely handle this compound. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) of structurally similar carbamate compounds to understand potential hazards.[4][5]
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above.
-
Ensure a chemical fume hood is operational and prepare the workspace within it. Have spill control materials readily accessible.
-
-
Handling:
-
Handle the compound exclusively within the fume hood to minimize inhalation exposure.
-
When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent dust dispersal.
-
Carefully transfer the material to the reaction vessel, avoiding the creation of dust.
-
Keep the container tightly closed when not in use.[4]
-
-
In Case of a Spill:
-
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[4]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For a large spill, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Dispose of as hazardous chemical waste. The container must be clearly labeled with the chemical name and associated hazards. Do not mix with other waste streams unless compatible.[7] |
| Contaminated Labware & Debris | Disposable items (e.g., gloves, weighing paper, pipette tips) that have come into contact with the chemical should be placed in a designated, sealed hazardous waste container. Contaminated glassware should be rinsed with a suitable solvent (collecting the rinsate as hazardous waste) before washing. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may classify it as non-hazardous waste. |
| Aqueous Waste Solutions | Do not dispose of down the drain.[7] Collect all aqueous solutions containing this compound in a clearly labeled, sealed hazardous waste container. |
Disposal Workflow
Caption: A streamlined process for the safe disposal of chemical waste.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and regulations.[7]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
